1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFIJOAWVYGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663719 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-50-4 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Landscape of Pyrazolopyridines: A Technical Guide to 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
For Immediate Release
Shanghai, China – January 5, 2026 – In the intricate world of heterocyclic chemistry, the pyrazolopyridine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. This guide provides a detailed technical overview of a specific, yet less documented isomer, 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile , with the Chemical Abstracts Service (CAS) number 633328-50-4 . While comprehensive data for this particular isomer is emerging, this document synthesizes available information and draws logical parallels from its more extensively studied congeners to offer valuable insights for researchers, scientists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
This compound is a fused heterocyclic compound incorporating both pyrazole and pyridine rings. The carbonitrile functional group at the 5-position significantly influences its electronic properties and reactivity, making it a valuable synthon for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 633328-50-4 | [1][2] |
| Molecular Formula | C₇H₄N₄ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| SMILES | N#CC1=CC2=C(NN=C2)C=N1 | [1] |
| Purity | Typically ≥97% | [1] |
It is important for researchers to note that while the above information is specific to the target compound, detailed experimental data on properties such as melting point, solubility, and spectroscopic characteristics are not extensively reported in publicly accessible literature. Much of the available in-depth research focuses on the isomeric 1H-Pyrazolo[3,4-b]pyridine scaffold.
Synthesis Strategies: A Focus on Isomeric Scaffolds and Potential Pathways
A promising approach involves the construction of a functionalized pyridine ring onto a pre-existing pyrazole core. A notable development in this area is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can serve as versatile intermediates. These halogenated derivatives offer a handle for introducing the cyano group, potentially via a cyanation reaction.
Conceptual Synthesis Workflow:
Caption: Proposed synthetic pathway for this compound.
The causality behind this proposed pathway lies in the established reactivity of halogenated pyridines in nucleophilic substitution reactions. The choice of cyanation reagent (e.g., copper(I) cyanide or zinc cyanide with a palladium catalyst) would be critical and require empirical optimization.
Applications in Drug Discovery and Medicinal Chemistry: Insights from Related Structures
The pyrazolopyridine core is a cornerstone in drug discovery due to its ability to mimic purine bases and interact with a wide range of biological targets. While specific biological activity for this compound is not extensively documented, the broader class of pyrazolopyridines exhibits a remarkable spectrum of pharmacological activities.
Derivatives of the isomeric 1H-Pyrazolo[3,4-b]pyridines have been investigated for their potential as:
-
Anticancer Agents: By targeting various kinases and cellular proliferation pathways.
-
Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.
-
Central Nervous System (CNS) Modulators: Including anxiolytic and sedative properties.
The presence of the carbonitrile group in the target molecule suggests its potential as a key building block. Nitriles are versatile functional groups in medicinal chemistry that can participate in various chemical transformations to generate diverse libraries of compounds for biological screening. They can also act as hydrogen bond acceptors, contributing to ligand-receptor interactions.
Logical Relationship of Pyrazolopyridine Isomers in Drug Discovery:
Caption: Known and predicted biological activities of pyrazolopyridine isomers.
Safety and Handling
For this compound, specific, comprehensive safety data is limited. However, based on the hazard statements for the general class of pyrazolopyridines and related nitrile-containing compounds, the following precautions are advised.[1]
Table 2: General Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Future Directions and Conclusion
This compound represents an intriguing but underexplored area of heterocyclic chemistry. The development of a robust and scalable synthesis for this compound is a critical first step to unlocking its full potential. Subsequent detailed characterization of its physicochemical properties and a systematic investigation of its biological activities are warranted.
This technical guide serves as a starting point for researchers interested in this specific scaffold. By leveraging the extensive knowledge available for related pyrazolopyridine isomers and employing rational synthetic design, the scientific community can further elucidate the properties and applications of this promising molecule.
References
An In-depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile: A Core Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental molecular characteristics, established synthetic routes, and its emerging role as a privileged scaffold in the design of novel therapeutics.
Core Molecular Profile
This compound belongs to the family of pyrazolopyridines, which are bicyclic aromatic heterocycles containing both a pyrazole and a pyridine ring. The specific arrangement of the fused rings and the presence of the nitrile functional group confer distinct physicochemical properties that are advantageous for drug design.
Molecular Weight and Formula
The fundamental identity of a compound begins with its molecular formula and weight. For this compound, these are:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₄ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| Exact Mass | 144.0436 u | [2] |
These values are critical for a range of applications, from reaction stoichiometry calculations to mass spectrometry analysis. The presence of four nitrogen atoms in a compact aromatic system contributes to its potential for forming multiple hydrogen bonds and coordinating with biological targets.
Physicochemical Properties
The physicochemical properties of this compound influence its behavior in both chemical reactions and biological systems.
| Property | Value/Description | Significance in Drug Development | Source(s) |
| Appearance | White crystalline solid. | Indicates a degree of purity and stability. | [1] |
| Melting Point | Approximately 140-145 °C. | A defined melting point is a key indicator of purity. | [1] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. | Crucial for selecting appropriate solvent systems for synthesis, purification, and biological assays. | [1] |
| Stability | Relatively stable at room temperature. | Important for storage and handling. | [1] |
Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[3,4-c]pyridine scaffold can be approached through various strategies, often involving the construction of one ring onto a pre-existing second ring.
General Synthetic Strategies
The diagram below illustrates a generalized synthetic workflow for related pyrazolopyridine derivatives.
Caption: Generalized workflow for pyrazolopyridine synthesis.
Key Experimental Protocol: A Representative Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
The following protocol for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate provides a valuable reference for the types of reaction conditions that may be applicable.[5]
Materials:
-
6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
-
Aniline
-
Amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst
-
Ethanol (EtOH)
Procedure:
-
A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and AC-SO₃H (5 mg) is prepared in ethanol (2.0 mL).
-
The reaction mixture is agitated at room temperature.
-
Upon completion of the reaction, the mixture is filtered and washed with ethanol.
-
The final product is purified by recrystallization from ethanol.
This method highlights the use of a solid acid catalyst, which can simplify purification and is environmentally benign.
Applications in Drug Discovery and Development
The pyrazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The "[3,4-c]" isomer, in particular, has shown promise in several therapeutic areas.
GPR119 Agonists for Type 2 Diabetes
Derivatives of 1H-pyrazolo[3,4-c]pyridine have been designed and synthesized as potent agonists of G-protein coupled receptor 119 (GPR119).[6] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose-stimulated insulin secretion. Agonism of this receptor is a promising strategy for the treatment of type 2 diabetes. The pyrazolopyridine core serves as a rigid scaffold to which various substituents can be attached to optimize potency and pharmacokinetic properties.
The signaling pathway initiated by a GPR119 agonist is depicted below.
Caption: GPR119 agonist signaling pathway.
Broader Therapeutic Potential
The broader class of pyrazolopyridines has been investigated for a multitude of biological activities, suggesting that derivatives of this compound could also be explored for these applications:
-
Anticancer Agents: Various pyrazolopyridine derivatives have shown antiproliferative activity by inhibiting targets such as cyclin-dependent kinases, tubulin polymerization, and topoisomerase II.[7][8]
-
Antiviral and Antimicrobial Activity: The fused heterocyclic system is a common motif in compounds with antiviral and antibacterial properties.[5]
-
Enzyme Inhibition: The scaffold has been successfully used to develop inhibitors for various enzymes.[9]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While specific data for the title compound is not detailed in the provided search results, the following are expected characteristic signals based on related structures:[4][10][11]
-
¹H NMR: Aromatic protons on the pyridine and pyrazole rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The NH proton of the pyrazole ring would likely be a broad singlet.
-
¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The carbon of the nitrile group (C≡N) would appear at approximately δ 115-120 ppm.
-
IR Spectroscopy: A sharp, medium-intensity peak around 2220-2260 cm⁻¹ would be indicative of the C≡N stretch. The N-H stretch of the pyrazole ring would be observed as a broad band in the 3100-3500 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 144, with fragmentation patterns corresponding to the loss of HCN and other small molecules.
Conclusion
This compound is a versatile heterocyclic scaffold with significant potential in medicinal chemistry. Its well-defined structure, accessible synthesis, and proven ability to interact with key biological targets make it an attractive starting point for the development of novel therapeutics. Further exploration of its chemical space is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. chembk.com [chembk.com]
- 2. 1H-Pyrazolo(3,4-b)pyridine-5-carbonitrile | C7H4N4 | CID 57415680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive overview of the solubility of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited availability of precise quantitative solubility data in public domains, this guide focuses on the foundational principles of solubility for pyrazolopyridine derivatives and presents detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. By equipping researchers with the necessary theoretical framework and practical methodologies, this guide aims to facilitate a thorough understanding and accurate assessment of the solubility profile of this compound and related compounds.
Introduction to this compound
This compound belongs to the pyrazolopyridine class of heterocyclic compounds, which are recognized for their diverse biological activities and potential as scaffolds in drug design.[2][3] The fusion of a pyrazole and a pyridine ring creates a unique electronic and structural architecture, making these compounds attractive for targeting a wide range of biological targets.[2][3] The carbonitrile substituent at the 5-position can significantly influence the molecule's physicochemical properties, including its solubility.
While specific quantitative solubility data for this compound is not extensively reported in the public literature, general information on related pyrazolopyridine derivatives suggests better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[4] Understanding the solubility of this compound is paramount for its progression through the drug discovery pipeline, from initial in vitro screening to formulation development.
Theoretical Framework: Understanding Solubility
The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution.[5] For pharmaceutical compounds, solubility is typically categorized into two types: kinetic and thermodynamic.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[6][7] It is assessed by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[6][7][8]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution, where the dissolved and undissolved solid are in equilibrium.[8][9] It is a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.[9]
Several factors can influence the solubility of pyrazolopyridine derivatives, including:
-
pH: The presence of ionizable groups on the pyrazolopyridine ring system can lead to pH-dependent solubility.[10]
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, can result in high lattice energy, making it more difficult for the solvent to dissolve the compound.[11]
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent relative to the solute will significantly impact solubility.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[11]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is crucial for informed decision-making in drug development. The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[6][12]
Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Methodology: A common method for kinetic solubility determination is the nephelometric assay, which measures light scattering caused by precipitated particles.[1][13]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microtiter plates (96-well or 384-well)
-
Automated liquid handler (recommended)
-
Plate shaker
-
Nephelometer or plate reader with light scattering capabilities
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[12]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new microtiter plate containing the aqueous buffer (e.g., PBS). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[7]
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).[6]
-
Measurement: Measure the light scattering (nephelometry) or turbidity of each well using a plate reader.[13]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the compound's solubility at equilibrium.[14]
Objective: To determine the equilibrium concentration of this compound in a saturated aqueous solution.
Materials and Equipment:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium.[8][9]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a syringe filter.[6][15]
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant. This is typically done using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[6][15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[16]
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.[17]
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Simulated Gastric Fluid | 37 | [Insert Data] | [Insert Data] |
| Thermodynamic | Simulated Intestinal Fluid | 37 | [Insert Data] | [Insert Data] |
Note: The above table is a template. Actual experimental data should be populated based on the protocols described.
Conclusion
References
- 1. rheolution.com [rheolution.com]
- 2. researchgate.net [researchgate.net]
- 3. dau.url.edu [dau.url.edu]
- 4. chembk.com [chembk.com]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. enamine.net [enamine.net]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. benchchem.com [benchchem.com]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Introduction: The Significance of the Pyrazolopyridine Scaffold
An In-Depth Technical Guide to the Spectral Analysis of 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-c]pyridine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. As a "fused" ring system, it combines the structural features of both pyrazole and pyridine, creating a unique scaffold with diverse biological potential. Derivatives of the broader pyrazolopyridine family have been explored for a wide range of therapeutic applications, including as G-protein coupled receptor (GPR) agonists, demonstrating their importance as pharmacophores.[1] The precise characterization of any novel derivative, such as this compound, is paramount for advancing its development.
This guide provides a comprehensive, methodology-focused overview of the essential spectroscopic techniques required for the structural elucidation and characterization of this compound. As a senior application scientist, the emphasis here is not merely on the data itself, but on the causality behind experimental choices and the establishment of self-validating analytical workflows. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Photophysical techniques (UV-Vis and Fluorescence Spectroscopy), providing both theoretical grounding and field-proven experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a complex heterocyclic system like this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments is indispensable for unambiguous assignment of all atoms.
Expertise & Rationale
The fused aromatic system presents a unique magnetic environment for each proton and carbon. ¹H NMR will reveal the number of distinct protons, their electronic environment (chemical shift), and their spatial relationship to neighboring protons (spin-spin coupling). ¹³C NMR provides a count of unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR. For a definitive structural proof, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to correlate protons directly to the carbons they are attached to and to carbons that are two or three bonds away, respectively. This network of correlations serves as a self-validating system, confirming the connectivity of the entire molecular framework.[2][3][4]
Predicted NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
| H (Pyrazole NH) | 12.0 - 14.0 | - | Broad singlet, exchangeable with D₂O. |
| H-3 | 8.0 - 8.5 | 130 - 140 | Singlet, deshielded by adjacent nitrogen. |
| H-4 | 8.5 - 9.0 | 145 - 155 | Doublet, deshielded by pyridine nitrogen. |
| H-6 | 7.5 - 8.0 | 115 - 125 | Doublet, coupled to H-4. |
| C-3a | - | 120 - 130 | Quaternary, pyrazole-pyridine fusion. |
| C-5 (CN) | - | 105 - 115 | Quaternary, attached to nitrile. |
| C-7a | - | 140 - 150 | Quaternary, pyrazole-pyridine fusion. |
| C≡N (Nitrile) | - | 115 - 120 | Characteristic nitrile carbon shift. |
Note: Predictions are based on spectra of analogous heterocyclic systems in DMSO-d₆. Actual values may vary.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preserving the visibility of exchangeable NH protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Set the sample temperature to a constant value, typically 25 °C (298 K).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds. Acquire at least 16 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Use a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (HSQC/HMBC): Use standard gradient-selected pulse programs. Optimize acquisition and processing parameters according to the manufacturer's recommendations to establish single-bond (HSQC) and multiple-bond (HMBC) correlations.
-
Visualization: NMR Workflow
Caption: Workflow for structural elucidation via NMR spectroscopy.
Mass Spectrometry (MS): Confirming Identity and Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition, providing a critical piece of evidence for its identity.
Expertise & Rationale
The molecular formula of this compound is C₇H₄N₄.[6] A low-resolution instrument might yield a nominal mass that could correspond to other elemental combinations. HRMS, however, provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous confirmation of the molecular formula. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically produces an intact protonated molecular ion ([M+H]⁺), minimizing initial fragmentation and simplifying spectral interpretation.
Predicted Mass Spectrometry Data
Table 2: Predicted HRMS Data for C₇H₄N₄
| Ion Species | Calculated Exact Mass (m/z) |
| [M] | 144.0436 |
| [M+H]⁺ | 145.0509 |
| [M+Na]⁺ | 167.0328 |
Data calculated based on monoisotopic masses. Source for formula: PubChem.[7]
The fragmentation pattern would likely involve the loss of HCN (27 Da) from the pyrazole or pyridine ring, or loss of the cyano radical (CN, 26 Da).
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.
-
Set the ion source to ESI positive mode.
-
Optimize source parameters, including capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a relevant mass range, for example, m/z 50-500.
-
Collect data for 1-2 minutes to obtain a stable signal and average the spectra.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally measured accurate mass to the theoretical mass calculated for C₇H₅N₄⁺ (the protonated form). The mass error should be less than 5 ppm to confidently confirm the elemental composition.
-
Visualization: Mass Spectrometry Workflow
Caption: Workflow for molecular formula confirmation via HRMS.
Photophysical Characterization: UV-Vis and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy provide insights into the electronic properties of a molecule. For a conjugated aromatic system, these techniques can reveal information about electronic transitions and the potential for the molecule to emit light after absorption.
Expertise & Rationale
The extended π-system of the pyrazolopyridine core is a chromophore that will absorb light in the UV region. UV-Vis spectroscopy is used to determine the wavelength(s) of maximum absorbance (λ_max), which correspond to π→π* and n→π* electronic transitions. The molar absorptivity (ε) can also be determined, which is a measure of how strongly the compound absorbs light.
Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Rigid, planar molecules are often fluorescent. Investigating the fluorescence properties, including the excitation and emission spectra and the fluorescence quantum yield, is important for understanding the molecule's photophysics and for potential applications in bio-imaging or as a fluorescent probe.[8][9]
Predicted Photophysical Data
Table 3: Expected Photophysical Properties in a Polar Aprotic Solvent (e.g., Acetonitrile)
| Parameter | Predicted Value | Notes |
| UV-Vis λ_max | 250 - 350 nm | Multiple bands corresponding to π→π* and n→π* transitions are expected. |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for extended aromatic systems. |
| Fluorescence Excitation | ~350 nm | Should correspond to the longest wavelength absorption band. |
| Fluorescence Emission | 400 - 500 nm | Emission is red-shifted from excitation (Stokes shift). |
| Quantum Yield (Φ_F) | Variable | Highly dependent on structure and environment; requires experimental determination. |
Note: These are estimations based on similar pyrazolo-fused heterocycles.[10]
Experimental Protocol: UV-Vis and Fluorescence Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mM).
-
For UV-Vis, dilute the stock solution to a concentration that gives an absorbance between 0.1 and 1.0 AU (typically ~10-20 µM).
-
For fluorescence, dilute the stock solution further to a concentration where the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.
-
-
UV-Vis Spectroscopy:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution from ~200 to 600 nm.
-
Identify the λ_max values.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the longest wavelength λ_max determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a range starting ~20 nm above the excitation wavelength to ~700 nm to record the emission spectrum.
-
To determine the quantum yield, measure the integrated fluorescence intensity of the sample and compare it to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.
-
Visualization: Photophysical Analysis Workflow
Caption: Workflow for photophysical characterization.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted spectroscopic approach. NMR spectroscopy serves to elucidate the precise atomic connectivity, providing the structural blueprint. High-resolution mass spectrometry validates this structure by confirming the exact elemental composition. Finally, UV-Vis and fluorescence spectroscopy probe the electronic and photophysical properties inherent to its conjugated heterocyclic system. By integrating the data from these orthogonal techniques, researchers can establish a self-validating and definitive analytical profile of the molecule, a critical step for its advancement in any research or drug development program.
References
- 1. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 1H-Pyrazolo(3,4-b)pyridine-5-carbonitrile | C7H4N4 | CID 57415680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile: Core Starting Materials and Strategic Pathways
The 1H-Pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets such as kinases, which have binding pockets for purine-based molecules like ATP.[1] This has led to the development of pyrazolopyridine derivatives as potent anti-inflammatory, anti-viral, and anti-cancer agents.[1] The synthesis of specifically functionalized analogues, such as this compound, is of paramount importance for expanding the chemical space available for fragment-based drug discovery (FBDD) and hit-to-lead optimization programs.[1][2]
This guide provides a detailed examination of the key synthetic strategies for constructing this compound, with a primary focus on the selection and preparation of the crucial starting materials. We will explore two primary and divergent synthetic philosophies: the construction of the pyridine ring onto a pre-formed pyrazole core and the late-stage functionalization of a pre-existing pyrazolo[3,4-c]pyridine scaffold.
Retrosynthetic Analysis: Deconstructing the Target Scaffold
A logical approach to any synthesis begins with retrosynthesis, a process of mentally deconstructing the target molecule to reveal potential starting materials. For this compound, two main disconnections are evident, highlighting the core strategies that will be discussed.
Caption: Retrosynthetic pathways for this compound.
Strategy 1: Pyridine Ring Annulation from an Aminopyrazole Core
This classical and highly effective strategy involves the construction of the pyridine ring onto a pre-functionalized pyrazole. The key starting material is an aminopyrazole bearing a nitrile group, which serves as a versatile handle for the subsequent cyclization.
Core Starting Material: 3-Amino-1H-pyrazole-4-carbonitrile
The choice of 3-amino-1H-pyrazole-4-carbonitrile is strategic. The amino group at the 3-position and the adjacent ring nitrogen possess the requisite nucleophilicity to react with a bielectrophilic partner to form the six-membered pyridine ring.
Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile:
This key intermediate is typically synthesized via the condensation of a hydrazine with a suitable three-carbon precursor bearing cyano groups. A common and efficient method involves the reaction of hydrazine with (ethoxymethylene)malononitrile.
References
An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrazolopyridine Derivatives
A Senior Application Scientist's Synthesis of Core Mechanisms, Experimental Validation, and Therapeutic Potential
Abstract
The 1H-pyrazolopyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a versatile framework that has given rise to a multitude of biologically active molecules. Its derivatives have been investigated for a wide array of therapeutic applications, demonstrating mechanisms of action that span from potent kinase inhibition to nuanced G-protein coupled receptor (GPCR) modulation. This technical guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their effects. We will dissect their interactions with key biological targets, including receptor tyrosine kinases (RTKs) like EGFR and FGFR, non-receptor kinases such as TBK1, and GPCRs like GPR119, with a specific focus on the 1H-Pyrazolo[3,4-c]pyridine scaffold. Furthermore, this guide details the critical experimental methodologies used to elucidate these mechanisms, offering field-proven protocols and explaining the causal logic behind their application. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class, fostering informed strategies for future discovery and development.
Part 1: The 1H-Pyrazolopyridine Core: A Privileged Scaffold in Drug Discovery
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine bicyclic heterocyclic system. This scaffold exists in several isomeric forms, such as [3,4-b], [3,4-c], [4,3-c], and [3,4-d], each offering a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic surfaces for interaction with biological targets.[1] This structural versatility is a key reason for its status as a privileged scaffold, appearing in numerous compounds targeting diverse protein families.[2]
Derivatives of 1H-pyrazolo[3,4-b]pyridine, for example, have been extensively studied for their anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The strategic placement of substituents, such as a carbonitrile group at the C5 position, has been shown to be critical for the potent activity of certain derivatives, including those targeting Topoisomerase IIα.[4] This guide will explore the distinct mechanisms associated with various isomers, with a particular emphasis on the emerging data for the 1H-Pyrazolo[3,4-c]pyridine core.
Part 2: Primary Mechanisms of Action
The biological activity of 1H-pyrazolopyridine derivatives is dictated by their specific substitution patterns, which direct their binding to different classes of proteins. The most prominent mechanisms are detailed below.
Kinase Inhibition: A Dominant Therapeutic Strategy
Kinases are a major focus of modern drug discovery due to their central role in cell signaling and their frequent dysregulation in diseases like cancer and autoimmune disorders. The pyrazolopyridine scaffold serves as an effective "hinge-binding" motif, mimicking the adenine portion of ATP to competitively inhibit kinase activity.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type EGFR (EGFRWT) and its resistance-conferring mutant, EGFRT790M.[5][6][7] Overexpression and mutation of EGFR are hallmarks of various cancers, including non-small cell lung cancer.[5] These inhibitors function by competitively binding to the ATP pocket in the kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[6]
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors against ALK fusion proteins, a key driver in a subset of lung cancers.[8] Notably, certain derivatives have been engineered to overcome resistance caused by the common ALK-L1196M "gatekeeper" mutation, demonstrating superior activity compared to first-generation inhibitors like crizotinib.[8]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives (a related scaffold) have been shown to potently inhibit FGFR1, 2, and 3, leading to the suppression of cancer cell proliferation, migration, and the induction of apoptosis.[9]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Landscape of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile: A Technical Guide to Putative Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged core structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the putative biological targets of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile, drawing upon the extensive research conducted on structurally related pyrazolopyridine and pyrazolopyrimidine analogs. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential mechanisms of action, therapeutic applications, and methodologies for target validation. By synthesizing data from numerous studies, we illuminate the most probable and compelling biological space for this compound class, with a primary focus on protein kinases and other critical enzymes implicated in oncology and immunology.
Introduction: The Pyrazolopyridine Scaffold as a Versatile Pharmacophore
The fusion of pyrazole and pyridine rings creates a bicyclic heterocyclic system with a unique electronic and steric profile, making it an attractive scaffold for the design of small molecule inhibitors. Derivatives of the broader pyrazolopyridine family have been extensively investigated and have shown potent activity against a wide array of biological targets.[1][2][3][4][5][6] While direct experimental data on this compound is emerging, the established pharmacology of its close analogs provides a robust framework for predicting its likely biological interactions. This guide will delve into these established targets, providing a rational basis for initiating research and development programs centered on this specific molecule.
Key Biological Target Classes for Pyrazolopyridine Derivatives
The primary biological targets of pyrazolopyridine-based compounds are protein kinases, a large family of enzymes that play crucial roles in cellular signaling.[7][8][9][10][11][12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Additionally, pyrazolopyridine derivatives have shown activity against other important enzyme classes and protein-protein interactions.
Protein Kinase Inhibitors
Therapeutic Relevance: EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common drivers of various cancers, including non-small cell lung cancer and colorectal cancer.[10]
Pyrazolopyrimidine Analogs as EGFR Inhibitors: A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant, which confers resistance to first-generation EGFR inhibitors.[10] One promising compound, 12b, exhibited an IC50 of 0.016 µM against EGFRWT and 0.236 µM against EGFRT790M.[10] Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the S and G2/M phases in cancer cell lines.[10]
Therapeutic Relevance: The FGFR family of receptor tyrosine kinases is involved in angiogenesis, cell proliferation, and differentiation. Aberrant FGFR signaling is implicated in various cancers, including bladder, lung, and breast cancer.[11]
Pyrazolopyridine Analogs as FGFR Inhibitors: Researchers have developed a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[11] Compound 7n from this series demonstrated excellent in vitro potency and favorable pharmacokinetic properties, leading to significant antitumor activity in a FGFR1-driven xenograft model.[11] Structure-activity relationship (SAR) studies highlighted the importance of the N(1)-H of the pyrazolopyridine core for hydrogen bonding within the FGFR1 kinase domain.[11]
Therapeutic Relevance: The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are crucial for the development and function of the nervous system. Gene fusions involving TRK genes lead to the expression of chimeric proteins with constitutively active kinase domains, which act as oncogenic drivers in a variety of adult and pediatric cancers.[12][13]
Pyrazolopyridine Analogs as TRK Inhibitors: Through a strategy of scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors.[12][13] Compound C03 emerged as a promising candidate with an IC50 of 56 nM against TRKA and demonstrated potent inhibition of proliferation in the KM-12 cancer cell line (IC50 = 0.304 µM).[12][13]
-
P21-activated kinase 1 (PAK1): A key regulator of cell proliferation, survival, and migration. Deregulation of PAK1 is associated with cancer, inflammation, and neurological disorders. 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent PAK1 inhibitors.[7][14]
-
Breast Tumor Kinase (BRK/PTK6): A non-receptor tyrosine kinase overexpressed in a majority of breast carcinomas. 1H-pyrazolo[3,4-d]pyrimidine scaffolds have been developed as selective BRK inhibitors with anti-metastatic potential.[8]
-
TANK-binding kinase 1 (TBK1): A noncanonical IKK family member involved in innate immunity, neuroinflammation, and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent TBK1 inhibitors, with compound 15y exhibiting an IC50 of 0.2 nM.[9]
-
Protein Kinase C θ (PKCθ): A member of the protein kinase C family with roles in T-cell activation and immune responses. 1H-pyrazolo[3,4-b]pyridines have been reported to be active against PKCθ.[1]
-
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and 1B: Implicated in neurodevelopmental disorders and cancer. 1H-pyrazolo[3,4-b]pyridine derivatives have shown excellent inhibitory activity against DYRK1B.[2]
Topoisomerase IIα Inhibitors
Therapeutic Relevance: Topoisomerase IIα is an essential enzyme that modulates DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for cancer chemotherapy.
Pyrazolopyridine Analogs as Topoisomerase IIα Inhibitors: A recent study focused on the design and synthesis of new pyrazolo[3,4-b]pyridine derivatives as potential anti-leukemic agents.[15] Compound 8c from this series demonstrated potent and broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel.[15] Mechanistic investigations confirmed that this compound induces DNA damage and S-phase cell cycle arrest, leading to apoptosis.[15] Crucially, target-based assays revealed that compound 8c significantly inhibits the DNA relaxation activity of Topoisomerase IIα.[15]
Modulators of Immune Checkpoints: PD-1/PD-L1 Interaction
Therapeutic Relevance: The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that cancer cells exploit to evade immune surveillance. Blocking this interaction has revolutionized cancer therapy.
Pyrazolopyridine Analogs as PD-1/PD-L1 Inhibitors: Utilizing a ring fusion strategy, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the PD-1/PD-L1 interaction.[16] Compound D38 was identified as a highly potent inhibitor with an IC50 of 9.6 nM in a biochemical assay and an EC50 of 1.61 µM in a cell-based assay.[16]
Methodologies for Target Identification and Validation
For researchers working with this compound, a systematic approach to target identification and validation is crucial. The following experimental workflows are recommended based on the likely target classes.
Kinase Inhibition Profiling
A broad kinase panel screening is the most efficient first step to identify potential kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: TRKA)
-
Reagents and Materials: Recombinant human TRKA kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, 33P-γ-ATP, 96-well plates, kinase buffer, stop solution, and scintillation counter.
-
Assay Procedure: a. Prepare serial dilutions of the test compound (this compound). b. In a 96-well plate, add the kinase buffer, the test compound, and the TRKA enzyme. c. Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). f. Transfer a portion of the reaction mixture to a filter plate and wash to remove unincorporated 33P-γ-ATP. g. Measure the amount of incorporated 33P in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibitor Discovery
Caption: A streamlined workflow for the discovery and validation of kinase inhibitors.
Topoisomerase IIα Inhibition Assay
Experimental Protocol: DNA Relaxation Assay
-
Reagents and Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα, assay buffer, ATP, loading dye, agarose gel, ethidium bromide.
-
Assay Procedure: a. Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound. b. Add Topoisomerase IIα to each reaction mixture. c. Incubate at 37°C for 30 minutes. d. Stop the reaction by adding loading dye containing SDS and proteinase K. e. Resolve the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis. f. Stain the gel with ethidium bromide and visualize under UV light.
-
Data Analysis: Inhibition of Topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Signaling Pathway of Topoisomerase IIα Inhibition
Caption: Mechanism of action for Topoisomerase IIα inhibitors leading to apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazolopyridine and pyrazolopyrimidine analogs against their respective targets, as reported in the literature.
| Compound ID | Scaffold | Target | IC50/EC50 | Reference |
| 12b | 1H-pyrazolo[3,4-d]pyrimidine | EGFRWT | 0.016 µM | [10] |
| 12b | 1H-pyrazolo[3,4-d]pyrimidine | EGFRT790M | 0.236 µM | [10] |
| 7n | 1H-pyrazolo[3,4-b]pyridine | FGFR1 | Not specified, potent | [11] |
| C03 | 1H-pyrazolo[3,4-b]pyridine | TRKA | 56 nM | [12][13] |
| ZMF-10 | 1H-pyrazolo[3,4-d]pyrimidine | PAK1 | 174 nM | [7] |
| 38 | 1H-pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 0.153 µM | [8] |
| 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 nM | [9] |
| 8c | 1H-pyrazolo[3,4-b]pyridine | Topoisomerase IIα | Potent, comparable to etoposide | [15] |
| D38 | 1H-pyrazolo[4,3-b]pyridine | PD-1/PD-L1 | 9.6 nM (IC50) | [16] |
Conclusion and Future Directions
The this compound core belongs to a class of compounds with immense therapeutic potential. Based on the extensive research into its structural analogs, it is highly probable that this molecule will exhibit inhibitory activity against one or more protein kinases, with EGFR, FGFR, TRK, and TBK1 being particularly noteworthy candidates. Furthermore, the potential for activity against Topoisomerase IIα and the PD-1/PD-L1 immune checkpoint pathway should not be overlooked.
For researchers embarking on the study of this compound, the immediate next steps should involve broad in vitro screening against a panel of kinases and other relevant enzymes. Positive hits should then be followed by rigorous validation through the experimental workflows outlined in this guide. The insights provided herein offer a scientifically grounded starting point to unlock the full therapeutic potential of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigge… [ouci.dntb.gov.ua]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to the endogenous purine nucleobases. This similarity allows compounds based on this scaffold to interact with a wide range of biological targets, leading to their investigation for various therapeutic applications, including as anticancer agents.[1][2] The addition of a carbonitrile group at the 5-position further enhances the molecule's potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive overview of the core synthetic strategies for preparing 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile and its derivatives, with a focus on the underlying chemical principles and practical experimental protocols.
Part 1: Crafting the Core: Key Strategies for the 1H-Pyrazolo[3,4-c]pyridine Scaffold
The construction of the 1H-pyrazolo[3,4-c]pyridine ring system can be approached through several convergent and linear synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.
Strategy A: Building from the Ground Up: Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic systems from simple, readily available starting materials. For the synthesis of related pyrazolopyridine cores, MCRs involving an aminopyrazole, an aldehyde, and a compound with an active methylene group have proven effective.[3] While a direct one-pot synthesis for the this compound is not extensively documented, the principles of MCRs can be applied to construct a suitably functionalized pyrazolopyridine intermediate.
A representative MCR approach for a related pyrazolo[3,4-b]pyridine-5-carbonitrile is presented below, which highlights the potential of this strategy.[3]
-
Reaction Setup: In a round-bottom flask, combine 3-indolyl-3-oxopropanenitrile (1 mmol), a substituted aromatic aldehyde (1 mmol), and a 1H-pyrazol-5-amine (1 mmol) in ethanol.
-
Catalysis: Add a catalytic amount of triethylamine to the mixture.
-
Reaction Execution: Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to afford the desired 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.
Causality Behind Experimental Choices: The use of a basic catalyst like triethylamine facilitates both the initial Knoevenagel condensation between the aldehyde and the active methylene compound, and the subsequent Michael addition of the aminopyrazole. Ethanol is a common solvent for such reactions due to its ability to dissolve the reactants and its relatively high boiling point.
Strategy B: The Annulation Approach: Pyridine Ring Formation onto a Pre-formed Pyrazole
This strategy involves the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrazole. This is a versatile method that allows for the introduction of substituents on the pyrazole ring early in the synthetic sequence. A common approach involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Logical Workflow for Pyridine Ring Annulation
Caption: Pyridine ring formation from a 5-aminopyrazole.
Strategy C: Paving the Way for Cyanation: Synthesis of 5-Halo-1H-Pyrazolo[3,4-c]pyridines
A robust and widely applicable strategy for the synthesis of this compound involves the preparation of a 5-halo-substituted precursor, which can then undergo a transition-metal-catalyzed cyanation reaction. This approach offers excellent control over the regiochemistry of the final product.[2][4]
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines can be achieved from readily available starting materials, as detailed in the following protocol.[2][4]
-
Diazotization and Cyclization:
-
To a solution of the starting aminopyridine in a mixture of acetic anhydride and dichloroethane (DCE), add sodium nitrite (NaNO₂) portion-wise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
This step involves the in-situ formation of a diazonium salt followed by an intramolecular cyclization to form the 1-(5-chloropyrazolo[3,4-c]pyridin-1-yl)ethan-1-one intermediate.
-
-
Deacetylation:
-
After cooling the reaction mixture, remove the solvent under reduced pressure.
-
Dissolve the residue in methanol (MeOH) and add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
-
Isolation:
-
Neutralize the reaction mixture with an appropriate acid and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.
-
Causality Behind Experimental Choices: The use of acetic anhydride serves as both a solvent and a reagent to facilitate the diazotization process. Dichloroethane is used as a co-solvent to improve scalability.[2] The subsequent deacetylation with sodium methoxide is a standard procedure to remove the acetyl protecting group from the pyrazole nitrogen.
Part 2: Installing the Key Functional Group: The 5-Carbonitrile
With the 5-halo-1H-pyrazolo[3,4-c]pyridine in hand, the introduction of the 5-carbonitrile group is typically achieved through a palladium-catalyzed cyanation reaction. This transformation is a cornerstone of modern organic synthesis, allowing for the efficient formation of aryl nitriles.
Workflow for Palladium-Catalyzed Cyanation
Caption: Palladium-catalyzed cyanation of a 5-halo precursor.
This is a representative protocol based on established methods for the cyanation of heteroaryl halides.[5]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 5-halo-1H-pyrazolo[3,4-c]pyridine (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to a temperature between 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the this compound.
-
Causality Behind Experimental Choices: Palladium(0) catalysts are highly effective for cross-coupling reactions. Zinc cyanide is often preferred as a cyanide source due to its lower toxicity and higher stability compared to other cyanide salts. DMF is a polar aprotic solvent that is well-suited for dissolving the reactants and facilitating the reaction at elevated temperatures.
Part 3: Diversification of the Scaffold: Synthesis of Analogues and Derivatives
The this compound core offers multiple sites for further functionalization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Functionalization at N-1 and N-2
The pyrazole ring contains two nitrogen atoms (N-1 and N-2) that can be alkylated or arylated. The regioselectivity of these reactions can often be controlled by the choice of protecting groups and reaction conditions.[2][4]
Derivatization at Other Positions (C-3 and C-7)
Modern cross-coupling reactions are invaluable tools for introducing a wide range of substituents at the carbon atoms of the heterocyclic core.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. This is particularly useful for introducing aryl or heteroaryl groups at positions C-3 and C-7.[2][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a variety of amino-substituted derivatives at C-5 (by replacing the halo-substituent) and other positions.[2][4]
Part 4: A Comparative Overview of Synthetic Strategies
The choice of synthetic strategy depends on various factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following table provides a comparative summary of the discussed approaches.
| Strategy | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Multicomponent Reactions | Simple acyclic precursors (e.g., aminopyrazoles, aldehydes, active methylene compounds) | Basic or acidic catalysts, often one-pot | High atom economy, operational simplicity, rapid access to molecular diversity | May have limitations in controlling regioselectivity for certain isomers |
| Pyridine Ring Annulation | Substituted 5-aminopyrazoles and 1,3-dicarbonyls | Acid or base catalysis, often requires heating | Good for introducing diversity on the pyrazole ring early on | May require multi-step synthesis of the pyrazole precursor |
| Cyanation of 5-Halo Precursor | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Palladium catalyst, cyanide source (e.g., Zn(CN)₂) | High regioselectivity for the 5-carbonitrile, reliable and well-established | Requires a multi-step synthesis of the halo-precursor, use of toxic cyanide reagents |
Part 5: Concluding Remarks and Future Outlook
The synthesis of this compound analogues and derivatives is a dynamic area of research, driven by the therapeutic potential of this scaffold. The strategies outlined in this guide, from multicomponent reactions to late-stage functionalization via cross-coupling, provide a robust toolkit for medicinal chemists. Future advancements in this field will likely focus on the development of more sustainable and efficient synthetic methods, including the use of novel catalytic systems and flow chemistry, to accelerate the discovery of new drug candidates based on this promising heterocyclic core.
References
An In-Depth Technical Guide to the Computational and Theoretical Exploration of 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
Abstract
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, owing to its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous pyrazolopyridine-based compounds with diverse therapeutic applications, including oncology and inflammatory diseases.[2][3] Among the various isomers of this scaffold, the 1H-pyrazolo[3,4-c]pyridine core has emerged as a particularly promising framework, with recent studies highlighting its potential in the development of novel GPR119 agonists for the management of type 2 diabetes.[4] This technical guide provides a comprehensive computational and theoretical framework for the systematic investigation of a specific, under-explored derivative: 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile. The methodologies detailed herein are designed to elucidate the structural, electronic, and biological properties of this molecule, thereby providing a robust foundation for its potential development as a novel therapeutic agent. This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.
Introduction: The Therapeutic Potential of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
The privileged nature of the pyrazolopyridine scaffold in drug discovery is well-established. Its bioisosteric relationship with purines renders it an ideal candidate for targeting ATP-binding sites in various enzymes, particularly kinases.[1] The strategic fusion of a pyrazole and a pyridine ring results in a bicyclic system with a unique distribution of nitrogen atoms, which can be tailored to achieve specific biological activities. The pyrazolopyridine family comprises several structural isomers, including the [3,4-b], [3,4-c], [4,3-c], and [4,3-b] congeners, each with a distinct electronic and steric profile.[3]
While the [3,4-b] isomer has been extensively studied, the [3,4-c] scaffold represents a more nascent area of investigation. Recent research has, however, brought this particular isomer to the forefront, with the discovery of 1H-pyrazolo[3,4-c]pyridine derivatives as potent agonists of the G-protein coupled receptor 119 (GPR119).[4] GPR119 is a promising target for the treatment of type 2 diabetes, and its activation leads to glucose-dependent insulin secretion. The introduction of a carbonitrile moiety at the 5-position of the 1H-pyrazolo[3,4-c]pyridine core is a strategic design element aimed at exploring a novel chemical space within this promising scaffold. The electron-withdrawing nature of the nitrile group is anticipated to modulate the electronic properties of the heterocyclic system, potentially influencing its binding affinity and selectivity for biological targets.
This guide outlines a comprehensive in silico approach to characterize this compound, encompassing quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction. The successful execution of this computational workflow will provide critical insights into the molecule's therapeutic potential and guide subsequent experimental validation.
Synthetic Accessibility of the 1H-Pyrazolo[3,4-c]pyridine Core
The feasibility of any computational drug design campaign is contingent upon the synthetic tractability of the target molecule. Fortunately, synthetic routes to the 1H-pyrazolo[3,4-c]pyridine scaffold have been reported, providing a clear path to the synthesis of the 5-carbonitrile derivative. Notably, the synthesis and vectorial functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines have been described, offering a versatile platform for the introduction of various substituents, including the desired carbonitrile group, through established cross-coupling methodologies.[5]
Physicochemical Properties: A Comparative Overview
The isomeric arrangement of the pyrazolopyridine scaffold significantly influences its physicochemical properties. A comparative summary of the parent 1H-pyrazolo[3,4-c]pyridine and its isomers is presented in Table 1, alongside predicted properties for the 5-carbonitrile derivative.
| Property | 1H-Pyrazolo[3,4-c]pyridine | 1H-Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[4,3-c]pyridine | This compound (Predicted) |
| Molecular Formula | C₆H₅N₃[1] | C₆H₅N₃[3] | C₆H₅N₃ | C₇H₄N₄ |
| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol [3] | 119.12 g/mol | 144.14 g/mol |
| Predicted pKa | ~10.94[1] | ~5.92[1] | ~5.08 | ~9.5 |
| Predicted LogP | 0.8 | 1.1 | 1.0 | 1.2 |
A Proposed Framework for Computational and Theoretical Investigation
The following sections detail a multi-faceted computational strategy designed to provide a holistic understanding of this compound.
Caption: Proposed Computational Workflow for the investigation of this compound.
Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity
Rationale: A thorough understanding of a molecule's electronic properties is fundamental to predicting its behavior in a biological system. Quantum chemical calculations provide invaluable insights into molecular geometry, stability, and reactivity, which are critical for rational drug design.
Methodology:
-
Computational Approach: Density Functional Theory (DFT) is the method of choice, offering a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP functional, combined with the 6-311+G(d,p) basis set, is recommended for reliable predictions of geometries and electronic properties.[6]
-
Key Calculations and Their Significance:
-
Geometry Optimization: To determine the lowest energy conformation of the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of a molecule's reactivity and kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions that are key to understanding non-covalent interactions with a biological target.
-
Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared spectrum for comparison with experimental data.
-
NMR Chemical Shift Prediction: To aid in the structural elucidation of the synthesized compound.
-
Molecular Docking: Predicting Target Engagement and Binding Mode
Rationale: Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule to a biological target. Given the known activity of related compounds, GPR119 is a logical primary target for docking studies with this compound.[4]
Methodology:
-
Target Preparation: In the absence of a crystal structure for GPR119, a high-quality homology model will be generated using a suitable template. The model will then be prepared by adding hydrogen atoms, assigning protonation states, and minimizing its energy.
-
Ligand Preparation: A 3D structure of the ligand will be generated and optimized using a suitable force field.
-
Docking Protocol: A defined binding site on the GPR119 model will be used for the docking calculations. Multiple docking runs will be performed to ensure robust sampling of possible binding poses. The resulting poses will be ranked based on their docking scores, and the top-scoring poses will be visually inspected to analyze the key interactions with the receptor.
Caption: Hypothetical key interactions of the ligand within the GPR119 binding pocket.
Molecular Dynamics Simulations: Assessing Stability and Dynamics of the Ligand-Receptor Complex
Rationale: While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing for an assessment of its stability and the persistence of key interactions over time.
Methodology:
-
System Setup: The most promising docked pose of the ligand-GPR119 complex will be solvated in a periodic box of water molecules, and counter-ions will be added to neutralize the system.
-
Force Field: A well-established force field, such as AMBER or CHARMM, will be used to describe the interatomic interactions.
-
Simulation Protocol: The system will undergo energy minimization, followed by a stepwise equilibration process in both the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production MD simulation of at least 100 nanoseconds will then be performed.
-
Trajectory Analysis: The resulting trajectory will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex. The Root Mean Square Fluctuation (RMSF) of individual residues will be calculated to identify flexible regions of the protein. The persistence of hydrogen bonds and other key interactions will also be monitored throughout the simulation.
ADMET Prediction: Evaluating Drug-Likeness
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities that could lead to late-stage attrition in the drug development pipeline.
Methodology:
A variety of well-validated in silico tools, such as SwissADME and pkCSM, will be employed to predict the ADMET profile of this compound.
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Good oral bioavailability is likely. |
| BBB Permeant | No | Low potential for CNS side effects. |
| Distribution | ||
| Plasma Protein Binding | ~90% | Moderate to high binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions. |
| Excretion | ||
| Total Clearance | Moderate | Reasonable in vivo half-life is expected. |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | No | Low risk of liver damage. |
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous computational and theoretical framework for the in-depth investigation of this compound. The proposed workflow, which integrates quantum chemical calculations, molecular modeling, and ADMET prediction, is designed to provide a holistic understanding of this novel molecule's potential as a therapeutic agent. The insights gained from these in silico studies will be instrumental in guiding the efficient design and synthesis of optimized analogues and will provide a solid foundation for subsequent experimental validation. By embracing a computational-driven approach, the exploration of the 1H-pyrazolo[3,4-c]pyridine scaffold can be accelerated, paving the way for the discovery of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Introduction: The Significance of the Pyrazolopyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to a class of heterocyclic compounds known as pyrazolopyridines. These structures are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The arrangement of nitrogen atoms in the bicyclic system allows for a wide range of interactions with biological targets, leading to potential therapeutic applications. Pyrazolopyridine derivatives have been investigated for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties[1]. The specific isomer, 1H-Pyrazolo[3,4-c]pyridine, is one of six structural isomers of this bicyclic system and serves as a crucial scaffold for the development of novel therapeutic agents[1]. This guide focuses on the 5-carbonitrile derivative of this core, a compound with potential for further functionalization in drug design.
It is important to note that while the broader class of pyrazolo[3,4-c]pyridines has been studied, specific experimental data for the 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile isomer is not extensively available in the public domain as of the writing of this guide. Therefore, this document will provide a comprehensive overview of the core scaffold, drawing on data from closely related analogues and isomers to infer the probable physicochemical characteristics of the title compound.
Molecular Structure and Isomerism
The core structure of 1H-Pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused to a pyridine ring. The position of the nitrogen atom in the pyrazole ring and the point of fusion to the pyridine ring determine the specific isomer. In the case of 1H-Pyrazolo[3,4-c]pyridine, the pyrazole nitrogen at position 1 is protonated. The addition of a carbonitrile (CN) group at the 5-position of the pyridine ring introduces a key functional group for further chemical modifications.
The presence of the nitrogen atoms and the aromatic nature of the fused rings dictate the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The carbonitrile group is a strong electron-withdrawing group, which will influence the overall electron density distribution of the ring system.
Physicochemical Properties: An Inferential Analysis
Due to the limited availability of specific experimental data for this compound, the following table presents data for a closely related positional isomer, 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile, to provide an estimated profile. Researchers should experimentally verify these properties for the 5-carbonitrile isomer.
| Property | Value (for 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile) | Reference |
| Molecular Formula | C₇H₄N₄ | [2] |
| Molecular Weight | 144.13 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 140-145 °C | [2] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane. | [2] |
| Stability | Relatively stable at room temperature. | [2] |
Note: The position of the carbonitrile group can influence crystal packing and intermolecular interactions, which may lead to variations in the melting point and solubility for the 5-carbonitrile isomer compared to the 3-carbonitrile isomer.
Proposed Synthetic Pathways
The synthesis of pyrazolopyridine derivatives can be achieved through various synthetic strategies. A common approach involves the construction of the pyridine ring onto a pre-existing pyrazole core or vice versa. For this compound, a plausible synthetic route could involve the cyclocondensation of a suitably functionalized pyrazole precursor with a three-carbon component to form the pyridine ring.
A generalized workflow for the synthesis of a pyrazolopyridine scaffold is depicted below. The specific starting materials would need to be selected to yield the desired 5-carbonitrile substitution pattern.
References
Tautomerism in Pyrazolo[3,4-c]pyridine Systems: A Technical Guide for Drug Discovery
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in drug discovery, forming the structural basis for a variety of biologically active molecules. Its resemblance to purine has made it a valuable template for developing inhibitors of various enzymes, including phosphodiesterases and cyclin-dependent kinases.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the subtle interplay of their electronic properties. A critical, yet often overlooked, aspect of their molecular character is the phenomenon of tautomerism, which can profoundly influence their interactions with biological targets. This guide provides an in-depth technical exploration of tautomerism in pyrazolo[3,4-c]pyridine systems, offering researchers, scientists, and drug development professionals a comprehensive understanding of its characterization and implications.
The Landscape of Tautomerism in Pyrazolo[3,4-c]pyridines
Prototropic tautomerism in pyrazolo[3,4-c]pyridines primarily involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two main tautomeric forms: the 1H-pyrazolo[3,4-c]pyridine (N1-H tautomer) and the 2H-pyrazolo[3,4-c]pyridine (N2-H tautomer).
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Abstract
This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The narrative emphasizes the chemical principles behind each step, ensuring both reproducibility and a deep understanding of the reaction dynamics. The protocol begins with the formation of a 5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate via a modified Huisgen indazole synthesis, followed by a robust cyanation reaction to yield the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated synthetic methodology.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-Pyrazolo[3,4-c]pyridine core is a privileged heterocyclic structure in modern drug discovery. Its structural resemblance to purine allows it to interact with a wide variety of biological targets, including protein kinases and other purine-binding proteins.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of therapeutic applications, including potential as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The ability to selectively functionalize the pyrazolopyridine core is crucial for elaborating small-molecule fragments into potent lead compounds, a cornerstone of fragment-based drug discovery (FBDD).[1][2][3]
This guide presents a validated synthetic route to this compound, a versatile intermediate for further chemical exploration. The protocol is designed to be a self-validating system, with clear explanations for each experimental choice and procedural step.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Stage 1: Formation of the pyrazolopyridine ring system to produce the 5-chloro intermediate.
-
Stage 2: Nucleophilic substitution to install the C5-carbonitrile functional group.
Caption: Two-step synthesis of this compound.
Stage 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)
This stage is based on an adaptation of the classical Huisgen indazole synthesis.[1][2] The process involves the diazotization of 3-amino-4-chloropyridine, followed by an intramolecular cyclization to form the pyrazole ring fused to the pyridine core.
Mechanistic Rationale
The reaction is initiated by the diazotization of the primary amine on 3-amino-4-chloropyridine using sodium nitrite in the presence of acetic anhydride. Acetic anhydride serves as a crucial reagent and co-solvent, facilitating the formation of the diazonium salt. This is followed by an intramolecular cyclization, an electrophilic aromatic substitution, where the diazonium group attacks the C4 position of the pyridine ring. The resulting N-acetylated intermediate (3) is then readily deacetylated using sodium methoxide in methanol to yield the stable 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a).[1] The use of dichloroethane (DCE) as a co-solvent enhances the scalability and safety of the reaction, allowing for the isolation of the acetylated intermediate without the need for purification.[1][2]
Caption: Reaction mechanism for the synthesis of intermediate 4a.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Amino-4-chloropyridine | 128.56 | 2.0 g | 15.56 | Starting material |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.29 g | 18.67 | Diazotizing agent. Handle with care. |
| Acetic Anhydride (Ac₂O) | 102.09 | 15 mL | - | Reagent and solvent. Corrosive. |
| 1,2-Dichloroethane (DCE) | 98.96 | 15 mL | - | Co-solvent. |
| Sodium Methoxide (NaOMe) | 54.02 | 1.0 g | 18.51 | Base for deacetylation. Moisture sensitive. |
| Methanol (MeOH) | 32.04 | 20 mL | - | Solvent for deacetylation. |
| Ethyl Acetate, Brine, MgSO₄ | - | As needed | - | For workup and drying. |
Experimental Protocol
Step A: Diazotization and Cyclization
-
To a stirred suspension of 3-amino-4-chloropyridine (2.0 g, 15.56 mmol) in 1,2-dichloroethane (15 mL) and acetic anhydride (15 mL) at room temperature, add sodium nitrite (1.29 g, 18.67 mmol) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude N-acetyl intermediate 3 . This intermediate is typically used in the next step without further purification.[1]
Step B: Deacetylation
-
Dissolve the crude N-acetyl intermediate 3 in methanol (20 mL).
-
Add sodium methoxide (1.0 g, 18.51 mmol) to the solution and stir at room temperature for 1 hour.
-
Monitor the deacetylation by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (75 mL), dry over MgSO₄, filter, and concentrate in vacuo.
-
The resulting solid is 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a , which can be purified further by recrystallization or column chromatography if necessary. An excellent overall yield is typically achieved.[1]
Expected Characterization Data for 4a
-
Appearance: White solid.
-
Melting Point: 225–226 °C.[1]
-
¹H NMR (400 MHz, Methanol-d₄): δ 8.80 (s, 1H), 8.15 (d, J = 1.2 Hz, 1H), 7.82 (d, J = 1.2 Hz, 1H).[1]
-
¹³C NMR (101 MHz, Methanol-d₄): δ 141.0, 137.6, 135.1, 134.2, 131.2, 115.6.[1]
-
HRMS (ES+) : [M+H]⁺ calculated for C₆H₅N₃Cl: 154.0172; found: 154.0167.[1]
Stage 2: Synthesis of this compound
This stage involves a nucleophilic substitution reaction to replace the chloro group at the C5 position with a nitrile (cyano) group. The Rosenmund–von Braun reaction, using copper(I) cyanide, is a classic and effective method for this transformation on halo-heterocycles.
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair on the cyanide ion attacks the electron-deficient C5 carbon of the pyrazolopyridine ring, which is activated by the electron-withdrawing nature of the heterocyclic system. Copper(I) cyanide is used as the cyanide source; the copper salt facilitates the displacement of the chloride ion. A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is required to achieve the high temperatures needed for this reaction.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a) | 153.57 | 1.0 g | 6.51 | From Stage 1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 0.87 g | 9.77 | Highly Toxic. Use in a fume hood with appropriate PPE. |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 15 mL | - | High-boiling solvent. |
| Ethyl Acetate, Water, Ammonium Hydroxide | - | As needed | - | For workup. |
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a (1.0 g, 6.51 mmol) and copper(I) cyanide (0.87 g, 9.77 mmol).
-
Add N-Methyl-2-pyrrolidone (NMP, 15 mL) to the flask.
-
Heat the reaction mixture to 160-180 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material has been consumed.
-
Cool the dark reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ammonium hydroxide (10%, 100 mL) and stir for 30 minutes to complex the copper salts.
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
Overall Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. It is toxic if ingested. Avoid contact with skin and eyes.
-
Acetic Anhydride (Ac₂O): Corrosive and a lachrymator. Handle with care to avoid inhalation of vapors and contact with skin.
-
Copper(I) Cyanide (CuCN): Highly toxic by inhalation, ingestion, and skin contact. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All equipment and waste must be decontaminated with an oxidizing agent like bleach.
-
Solvents: Dichloroethane (DCE) is a suspected carcinogen. NMP is a reproductive toxin. Avoid inhalation and skin contact.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification methods for 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
An Application Guide for the Chromatographic and Crystallographic Purification of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a synthetic intermediate is paramount. This compound is a heterocyclic scaffold of significant interest, and its purification is a critical step in its synthesis and subsequent application. This guide provides a detailed overview of robust purification methodologies, grounded in the physicochemical properties of the pyrazolopyridine core and common synthetic pathways.
Understanding the Molecule: Physicochemical Context
The purification strategy for any compound is dictated by its inherent properties. While specific data for this compound is not extensively published, we can infer its behavior from closely related analogs like the [3,4-b] isomers.
-
Structure and Functionality: The molecule possesses a planar, bicyclic aromatic system containing both a pyridine and a pyrazole ring. Key functional groups include the nitrile (-C≡N) group, a basic pyridine nitrogen, and an acidic pyrazole N-H. These sites govern the compound's polarity, solubility, and potential for hydrogen bonding.
-
General Properties:
-
Appearance: Typically a white to off-white or pale yellow crystalline solid.[1]
-
Solubility: Expected to have good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and moderate solubility in alcohols like ethanol and methanol.[1][2] Its solubility in non-polar solvents like hexanes is likely poor.
-
Stability: The pyrazolopyridine core is generally stable under standard laboratory conditions at room temperature.[1]
-
The Synthetic Landscape: Anticipating Potential Impurities
Effective purification requires an understanding of what needs to be removed. Syntheses of pyrazolopyridine cores often involve multicomponent reactions, which can lead to a variety of impurities.[3][4] A common synthetic approach involves the condensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophile, followed by cyclization and aromatization.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 5-aminopyrazole precursors or other reactants.
-
Uncyclized Intermediates: Open-chain intermediates, such as enamines formed after the initial condensation but before ring closure.
-
Partially Oxidized Precursors: The final step in many syntheses is an oxidation or dehydrogenation to form the aromatic pyridine ring. Incomplete reactions can leave behind 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine intermediates.[4]
-
Regioisomers: If non-symmetrical precursors are used, regioisomers can form, which often have very similar physicochemical properties, making them challenging to separate.[3]
-
Reagents and Catalysts: Residual acid or base catalysts used to promote the condensation and cyclization steps.
The following workflow diagram illustrates a generalized approach to purification, starting from a crude reaction mixture.
Caption: General purification workflow for this compound.
Purification Protocols
The following protocols are robust starting points. Researchers should perform small-scale trials to optimize solvent systems and conditions for their specific crude material.
Protocol 1: Liquid-Liquid Extraction for Preliminary Purification
This protocol is designed to remove inorganic salts, highly polar starting materials, and residual acid or base catalysts from the crude reaction mixture.
Rationale: This standard workup leverages the differential solubility of the target compound and impurities between an organic solvent and an aqueous phase. A wash with sodium bicarbonate is specifically included to neutralize and remove any acidic catalysts or byproducts.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are excellent starting choices (approx. 10-20 mL per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove acidic components. Vent the funnel frequently to release any CO₂ gas that may form.
-
Water Wash: Wash the organic layer with deionized water.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, solid product.
Protocol 2: Silica Gel Flash Chromatography
This is the primary method for separating the target compound from closely related organic impurities, such as uncyclized intermediates, regioisomers, and starting materials.
Rationale: Silica gel is a polar stationary phase. The separation is based on the differential polarity of the compounds in the mixture. Less polar compounds will elute faster, while more polar compounds will have a stronger interaction with the silica and elute later. The nitrile and aromatic rings make this compound moderately polar.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test solvent systems such as Hexane/Ethyl Acetate or DCM/Methanol. The ideal system should provide a retention factor (Rf) for the target compound of approximately 0.25-0.35.
-
Column Packing: Prepare a silica gel column (standard 230-400 mesh) using the selected mobile phase as the eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent in which it is highly soluble but is a weak eluent, like DCM) and carefully load it onto the column.
-
-
Elution: Run the column, collecting fractions. The elution can be isocratic (using a constant solvent composition) or a gradient (gradually increasing the polarity, e.g., from 20% to 50% EtOAc in Hexane).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary: Recommended Starting Conditions for Chromatography
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic molecules. |
| Mobile Phase (TLC) | 1:1 Hexane:Ethyl Acetate | A good starting point for polarity screening.[2] |
| Mobile Phase (TLC) | 95:5 DCM:Methanol | An alternative system for more polar compounds. |
| Target Rf | 0.25 - 0.35 | Provides optimal separation on a column. |
| Loading Method | Dry Loading | Generally results in better resolution and sharper bands. |
Protocol 3: Recrystallization for Final Polishing
Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, effectively removing trace impurities that may have co-eluted during chromatography.
Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solution becomes supersaturated, causing the target compound to crystallize out, leaving impurities behind in the solvent (mother liquor). An ethanol/water mixture is a common choice for moderately polar compounds, as ethanol acts as the primary solvent and water acts as the anti-solvent.[2][5]
Caption: Step-wise process for recrystallization from a binary solvent system.
Step-by-Step Methodology:
-
Solvent Selection: Begin with an Ethanol/Water solvent system.
-
Dissolution: Place the solid material in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Induce Saturation: While the solution is still hot, add hot deionized water dropwise until you observe the first sign of persistent cloudiness or precipitation. This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent (the same ethanol/water ratio) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Assessment
Throughout the purification process, it is essential to monitor the purity of the material.
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like Acetonitrile/Water with a TFA or formic acid modifier is a common starting point for analysis of heterocyclic compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified compound and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By employing a logical sequence of these extraction, chromatographic, and crystallographic techniques, researchers can confidently achieve high-purity this compound suitable for the most demanding applications in research and development.
References
- 1. chembk.com [chembk.com]
- 2. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comprehensive Analytical Strategies for the Characterization of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Introduction
1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrazolopyridine scaffold, it serves as a crucial building block in the synthesis of various biologically active molecules. The precise characterization of this compound is paramount to ensure its purity, confirm its structural integrity, and establish a foundation for further chemical modifications and biological evaluations. This application note provides a comprehensive guide to the essential analytical techniques for the unambiguous characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in the field of drug development.
The structural complexity and potential for isomerism in pyrazolopyridine systems necessitate a multi-technique approach for complete characterization. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis (EA), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. For each technique, we will not only outline the procedural steps but also explain the rationale behind the experimental choices and the interpretation of the resulting data.
I. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall molecular framework.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the number of different types of protons and their neighboring atoms. The expected spectrum for this compound will exhibit distinct signals corresponding to the aromatic protons of the pyridine and pyrazole rings, as well as the NH proton of the pyrazole.
Expected Chemical Shifts (δ) in ¹H NMR:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| NH (Pyrazole) | 12.0 - 14.0 | Broad Singlet | The acidic proton on the nitrogen of the pyrazole ring is often broad due to quadrupole broadening and exchange. |
| Pyridine H | 7.5 - 9.0 | Doublet, Triplet | The exact shifts and coupling patterns will depend on the substitution pattern, with distinct signals for each proton on the pyridine ring. |
| Pyrazole H | 7.0 - 8.5 | Singlet | The proton on the pyrazole ring will typically appear as a singlet. |
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the NH proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Optimize the pulse angle (e.g., 30-45 degrees) and relaxation delay (D1, typically 1-5 seconds) to ensure accurate integration.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to specific protons in the molecule.
-
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon framework and identifying the nitrile carbon.
Expected Chemical Shifts (δ) in ¹³C NMR:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Pyridine C | 120 - 150 | Aromatic carbons of the pyridine ring. |
| Pyrazole C | 100 - 140 | Aromatic carbons of the pyrazole ring. |
| Nitrile C (CN) | 115 - 125 | The characteristic chemical shift for a nitrile carbon. |
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR. Use the same deuterated solvent as for the ¹H NMR analysis.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Longer acquisition times are generally required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing and Interpretation:
-
Process the data similarly to the ¹H NMR spectrum.
-
Assign the signals based on their chemical shifts and comparison with predicted spectra or data from similar compounds. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignments by correlating proton and carbon signals.
-
Caption: Workflow for structural elucidation using NMR spectroscopy.
II. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak ([M+H]⁺): For this compound (C₇H₄N₄), the expected exact mass of the protonated molecule is approximately 145.0514.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of HCN or other small neutral molecules.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation and Method:
-
Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source, most commonly Electrospray Ionization (ESI).
-
Operate the instrument in positive ion mode to observe the protonated molecule ([M+H]⁺).
-
Infuse the sample solution directly into the ion source or introduce it via an HPLC system.
-
Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula (C₇H₅N₄⁺ for the protonated species).
-
Analyze the fragmentation pattern (if tandem MS is performed) to further support the proposed structure.
-
III. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound and for quantifying it in a mixture. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Instrumentation and Column:
-
An HPLC system with a UV detector is typically used.
-
A C18 reversed-phase column is a common choice for the separation of moderately polar compounds like pyrazolopyridines.
-
-
Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of water (often with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of all components. A common gradient might start with a low percentage of organic solvent (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.
-
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis and Data Interpretation:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Monitor the elution profile at a wavelength where the compound has strong UV absorbance (determined by UV-Vis spectroscopy, often around 254 nm or a wavelength of maximum absorbance).
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity compounds, the main peak should be >95% of the total area.
-
Caption: General workflow for HPLC purity analysis.
IV. Elemental Composition Confirmation by Elemental Analysis (EA)
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique to confirm the empirical formula.
Protocol for Elemental Analysis:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Instrumentation: The analysis is performed using a dedicated CHN elemental analyzer. The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Data Interpretation: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₇H₄N₄). The experimental values should be within ±0.4% of the theoretical values.
Theoretical vs. Expected Elemental Composition:
| Element | Theoretical % |
| Carbon (C) | 58.33 |
| Hydrogen (H) | 2.80 |
| Nitrogen (N) | 38.87 |
V. Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic FTIR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrazole) | 3200 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C≡N Stretch (Nitrile) | 2200 - 2260 | Medium to Strong |
| C=N, C=C Stretch (Aromatic Rings) | 1500 - |
Application Notes and Protocols: Characterizing 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile as a Kinase Inhibitor
Introduction: The Privileged Pyrazolopyridine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, a family of over 500 enzymes, are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases.[1] The pyrazolopyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structure serves as an effective hinge-binding motif, capable of occupying the ATP-binding pocket of a wide array of kinases.[1] This has led to the successful development of numerous potent inhibitors, including derivatives of 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine, which have shown efficacy against targets such as TANK-binding kinase 1 (TBK1), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel derivative, 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile , as a potential kinase inhibitor. While specific targets for this exact molecule are yet to be fully elucidated in public literature, the protocols outlined herein provide a robust, field-proven framework for its initial biochemical and cellular evaluation. Our approach is designed to be a self-validating system, beginning with broad screening to identify potential kinase targets and progressing to detailed cellular assays to confirm on-target activity and downstream functional effects.
Part 1: Initial Characterization and Quality Control
Before initiating biological assays, it is critical to ensure the purity and stability of the test compound.
Compound Identity and Purity Assessment
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: These methods confirm the molecular weight and structural integrity of the synthesized this compound. A purity of >95% is recommended for biological screening to avoid false positives from impurities.
Solubility and Stock Solution Preparation
-
Protocol:
-
Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Expert Insight: The solubility of the compound is a critical parameter. Poor solubility can lead to inaccurate IC50 values. It is essential to ensure the compound remains in solution at the highest concentration tested in all assay buffers.
Part 2: Biochemical Assays for Kinase Target Identification
The first step in characterizing a novel compound is to determine its kinase inhibitory potential and selectivity. A tiered approach is recommended, starting with a broad screen followed by dose-response validation.
Workflow for Kinase Target Identification
Caption: A tiered workflow for kinase inhibitor characterization.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescence signal is inversely correlated with kinase activity.
-
Principle: The ADP-Glo™ system is a luminescent ADP detection assay. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used by luciferase to generate light.
-
Methodology:
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions according to the manufacturer's protocol. Prepare serial dilutions of this compound.
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
| Parameter | Recommended Condition | Causality/Rationale |
| ATP Concentration | At or near Km | Ensures competitive inhibitors can effectively compete with the natural substrate. |
| Enzyme Concentration | Linear velocity range | Guarantees that the reaction rate is proportional to enzyme concentration, not limited by substrate. |
| Incubation Time | 30-60 minutes | Allows for sufficient product formation without significant substrate depletion (<20%). |
| Compound Dilution | 10-point, 3-fold serial | Provides sufficient data points for accurate IC50 curve fitting. |
Part 3: Cell-Based Assays for Functional Validation
Biochemical hits must be validated in a cellular context to confirm target engagement and functional efficacy.[5] It is a crucial step as many compounds potent in biochemical assays fail to show activity in cells due to poor permeability, efflux, or other factors.[5]
Protocol: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of a compound to its target kinase within living cells.
-
Principle: The assay uses a target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Assay Plate Setup: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add the specific NanoBRET™ tracer to all wells.
-
Signal Detection: Add the Nano-Glo® substrate and measure both donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50.
-
Protocol: Western Blot for Target Phosphorylation
This assay provides direct evidence of kinase inhibition within a cell by measuring the phosphorylation status of a known downstream substrate.
-
Rationale: A successful kinase inhibitor should decrease the phosphorylation of its direct substrates. This assay confirms the mechanism of action.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells (if necessary to reduce basal signaling) and then treat with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Stimulation: If the pathway is not constitutively active, stimulate with an appropriate growth factor or ligand to activate the target kinase.
-
Cell Lysis: Wash cells with cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).
-
Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
-
Protocol: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the functional consequence of kinase inhibition on cell survival and proliferation.
-
Methodology (CellTiter-Glo®):
-
Cell Plating: Seed cancer cells known to be dependent on the target kinase into a 96-well plate.
-
Compound Treatment: The following day, treat cells with a range of concentrations of this compound.
-
Incubation: Incubate for 72 hours to allow for effects on cell division.
-
Lysis and Signal Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).
-
Part 4: Visualizing a Representative Signaling Pathway
Many pyrazolopyridine inhibitors target receptor tyrosine kinase (RTK) pathways, which are frequently dysregulated in cancer. The diagram below illustrates a generic RTK pathway and the point of inhibition.
Caption: Inhibition of a generic RTK signaling pathway.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for the In Vitro Biological Screening of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile Derivatives
I. Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold
The 1H-Pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. This structure is a fusion of pyrazole and pyridine rings, which are important pharmacophores that contribute to a wide spectrum of biological activities.[1] Derivatives of the broader pyrazolopyridine class have demonstrated significant potential as therapeutic agents, particularly in oncology, by targeting key cellular processes.[2][3] Published research highlights their roles as potent inhibitors of protein kinases, enzymes that are often dysregulated in diseases like cancer.[4][5][6] For instance, certain pyrazolopyridine derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Given this background, a novel compound from the 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile series warrants a systematic in vitro biological evaluation to elucidate its therapeutic potential. This document outlines a strategic, multi-tiered screening cascade designed to first identify cytotoxic activity, then to investigate the underlying mechanism of action, with a focus on kinase inhibition—a common mechanism for this compound class.[7] This approach ensures a logical progression from broad phenotypic effects to specific molecular targets.[8]
II. A Strategic Screening Cascade for Novel Pyrazolopyridines
The journey of characterizing a novel compound begins with a broad assessment of its biological effect and progressively narrows down to its specific molecular interactions.[7][9] We propose a three-tiered strategy that is cost-effective and generates robust, decision-driving data at each stage.
Caption: A logical workflow for characterizing novel this compound derivatives.
III. Tier 1 Protocol: General Cytotoxicity Screening (MTT Assay)
Principle: The initial step is to determine if the compound exhibits cytotoxic or anti-proliferative effects against cancer cells.[10] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[13]
Methodology:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.[5][14]
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Add 100 µL of media containing the desired final concentrations of the compound to the appropriate wells.
-
Crucial Controls:
-
Vehicle Control: Wells treated with the same final concentration of DMSO used in the highest compound concentration (typically ≤0.5%). This establishes the 100% viability baseline.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Blank Control: Wells containing media but no cells to provide a background absorbance reading.
-
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the culture medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis and Presentation:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[10]
Table 1: Example Cytotoxicity Data for a Pyrazolopyridine Derivative (Compound P1)
| Cell Line | Compound P1 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 4.66 | 4.57 |
| HCT-116 | 1.98 | 2.11 |
| A549 | 8.21 | 6.89 |
Data is presented as the mean from three independent experiments.
IV. Tier 2 Protocol: Biochemical Kinase Inhibition Assay
Principle: Since pyrazolopyridines are known kinase inhibitors, a direct biochemical assay is essential to determine if the observed cytotoxicity is due to the inhibition of one or more protein kinases.[5][7] Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[4][14] The assay quantifies the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[4] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Caption: Principle of a luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series in DMSO. This allows for a multi-point dose-response curve.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
In each well, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the target kinase (e.g., CDK2/Cyclin A) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase's specific substrate peptide and ATP. The optimal concentrations should be determined empirically, but typically start around the Kₘ for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
Table 2: Example Kinase Inhibition Data for Compound P1
| Kinase Target | Compound P1 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
|---|---|---|
| CDK2/Cyclin A | 460 | 68 |
| CDK9/Cyclin T1 | 262 | 50 |
| VEGFR2 | >10,000 | 25 |
| EGFR | >10,000 | 30 |
Data demonstrates Compound P1 is a potent and selective inhibitor of CDK2 and CDK9.
V. Tier 3 Protocol: Apoptosis Assay by Annexin V/PI Staining
Principle: To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis, an Annexin V and Propidium Iodide (PI) assay is performed.[10] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10] This dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., HCT-116) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at concentrations equivalent to its 1x and 2x IC₅₀ values as determined from the MTT assay.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Incubate for a relevant time period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
For each sample, acquire data for at least 10,000 events.
-
Set up compensation controls using single-stained samples to correct for spectral overlap between FITC and PI.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Data Interpretation: A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the compound-treated samples compared to the vehicle control indicates that the this compound derivative induces cell death primarily through an apoptotic mechanism. This finding strengthens the case for its potential as an anticancer agent, as apoptosis is a preferred mode of action for chemotherapy.[16]
VI. Conclusion and Forward Outlook
This application guide provides a validated, tiered approach for the initial in vitro characterization of novel this compound derivatives. By following this cascade, researchers can efficiently determine a compound's cytotoxic potential, identify its likely molecular mechanism through kinase inhibition profiling, and confirm its ability to induce a desired apoptotic response in cancer cells. Positive results from this screening funnel provide a strong rationale for advancing promising compounds into more complex cell-based assays (e.g., cell cycle analysis, western blotting for pathway markers) and eventually to preclinical in vivo models.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. news-medical.net [news-medical.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell-Based Assays [sigmaaldrich.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Application Note & Protocol: A Streamlined, One-Pot-Adapted Synthesis of Pyrazolo[3,4-c]pyridine Derivatives for Accelerated Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Preamble: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a heterocyclic motif of significant interest in modern medicinal chemistry and drug development. Its structural resemblance to the native purine base allows it to function as a bioisostere, interacting with a wide variety of cellular proteins that possess purine-binding pockets.[1] This mimicry has led to the development of pyrazolo[3,4-c]pyridine derivatives with a broad spectrum of therapeutic applications, including potent anti-inflammatory, anti-viral, and anti-cancer agents.[1] As a cornerstone for fragment-based drug discovery (FBDD), the ability to efficiently synthesize and functionalize this scaffold is paramount.[1][2]
This document provides an in-depth guide to a highly efficient, scalable, and operationally simple synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines. While technically a two-step reaction sequence, the protocol is designed in the spirit of a one-pot synthesis by eliminating the need for intermediate purification, thus accelerating the production of this key synthetic building block.
Synthetic Strategy: Causality and Design
The synthesis of the pyrazolo[3,4-c]pyridine isomer can be challenging. The chosen protocol is an adaptation of the classical Huisgen indazole synthesis, which provides a robust and high-yielding route to the desired core.[1] The strategy involves two key transformations:
-
N-Acetylation, Diazotization, and Cyclization: An appropriate 3-amino-2-halopyridine is treated with sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O). This combination serves a dual purpose. Acetic anhydride first N-acetylates the starting amine. Concurrently, it reacts with sodium nitrite to form a potent nitrosating agent in situ. This agent converts the N-acetylated amine into a reactive N-nitroso intermediate, which immediately undergoes a 6-π electrocyclization to form the fused pyrazole ring, yielding an N-acetylated pyrazolo[3,4-c]pyridine intermediate. The use of dichloroethane (DCE) as a co-solvent is a critical optimization that enhances the reaction's scalability and allows the intermediate to be isolated without chromatographic purification.[1]
-
Deacetylation: The crude N-acetylated intermediate is directly subjected to deacetylation using a base, such as sodium methoxide (NaOMe) in methanol (MeOH). This step is typically clean and quantitative, yielding the final 5-halo-1H-pyrazolo[3,4-c]pyridine product in excellent overall yield.[1]
This streamlined workflow, illustrated below, minimizes handling and purification steps, making it an attractive method for generating material quantities suitable for further derivatization in a drug discovery pipeline.
Caption: Streamlined workflow for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.
Proposed Reaction Mechanism
The reaction proceeds via a well-established pathway. The key steps involve the formation of an N-nitrosoacetamide which serves as the direct precursor to the bicyclic system.
Caption: Simplified reaction mechanism for pyrazolo[3,4-c]pyridine formation.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine as a representative example.
Safety Precaution: This reaction involves acetic anhydride and generates nitrogen oxides. It should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 3-Amino-2-chloropyridine | 128.56 | 1.0 | 10.0 | 1.29 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.5 | 15.0 | 1.04 g |
| Acetic Anhydride (Ac₂O) | 102.09 | 5.0 | 50.0 | 4.7 mL |
| Dichloroethane (DCE) | 98.96 | - | - | 20 mL |
| Sodium Methoxide (NaOMe) | 54.02 | 1.2 | 12.0 | 0.65 g |
| Methanol (MeOH) | 32.04 | - | - | 25 mL |
Step-by-Step Procedure
Part A: Cyclization to 1-acetyl-5-chloro-1H-pyrazolo[3,4-c]pyridine
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-chloropyridine (1.29 g, 10.0 mmol).
-
Add dichloroethane (20 mL) and acetic anhydride (4.7 mL, 50.0 mmol). Stir the mixture at room temperature to ensure dissolution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Causality Insight: The reaction is cooled to control the exothermic reaction between sodium nitrite and acetic anhydride, preventing runaway reactions and decomposition of the sensitive nitroso intermediate.
-
Slowly add sodium nitrite (1.04 g, 15.0 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Heat the reaction mixture to 90 °C and stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is the N-acetylated intermediate.
-
Trustworthiness Check: The crude intermediate can be analyzed by ¹H NMR to confirm the formation of the acetylated product before proceeding. However, the protocol is robust enough to proceed directly to the next step without purification.[1]
Part B: Deacetylation to 5-chloro-1H-pyrazolo[3,4-c]pyridine
-
Dissolve the entire crude N-acetyl intermediate in methanol (25 mL) in a 100 mL round-bottom flask.
-
Add sodium methoxide (0.65 g, 12.0 mmol) to the solution at room temperature.
-
Stir the mixture at room temperature for 1 hour. Monitor the deacetylation by TLC until the starting material spot has completely disappeared.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add 30 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Expected Results and Troubleshooting
-
Yield: This protocol consistently provides good to excellent overall yields, often in the range of 70-85% for the two steps.
-
Appearance: The final product is typically a white to off-white solid.
-
Characterization: The structure should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic aromatic proton signals for the pyridine and pyrazole rings. The NH proton of the pyrazole will appear as a broad singlet.
-
¹³C NMR: Will show the corresponding number of aromatic carbon signals.
-
HRMS (High-Resolution Mass Spectrometry): The calculated mass should match the observed mass for the [M+H]⁺ ion.
-
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Step A | Incomplete reaction. | Ensure the reaction temperature is maintained at 90 °C. Extend the reaction time if necessary, monitoring by TLC. |
| Decomposition of nitroso intermediate. | Maintain a low temperature (0-5 °C) during NaNO₂ addition. Ensure slow, portion-wise addition. | |
| Incomplete Deacetylation | Insufficient base or reaction time. | Add a slight excess of NaOMe. Allow the reaction to stir for a longer period at room temperature. |
| Purification Difficulties | Presence of persistent impurities. | Ensure the quench in Step A is thorough. If impurities co-elute, consider recrystallization as an alternative purification method. |
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Introduction: The Significance of the Pyrazolopyridine Scaffold and the Advent of Microwave Synthesis
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] These compounds are structural analogues of purine bases, allowing them to interact with a wide array of biological targets.[4] The diverse pharmacological activities exhibited by pyrazolopyridine derivatives, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects, underscore their therapeutic potential.[1][5][6] Specifically, the 1H-pyrazolo[3,4-c]pyridine isomeric core has garnered attention for its potential in the development of novel therapeutics. The introduction of a carbonitrile moiety at the 5-position can serve as a versatile chemical handle for further molecular elaboration or as a key pharmacophoric element.
Traditional methods for the synthesis of such heterocyclic systems often require long reaction times, harsh conditions, and can result in modest yields.[7] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a more efficient and sustainable alternative.[1][2] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often enhanced product purity.[1][2] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.
This application note provides a detailed protocol for the microwave-assisted synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile, a valuable building block for drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental considerations to ensure reliable and reproducible results.
Reaction Mechanism and Rationale
The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be achieved through a classical cyclization approach. The following diagram illustrates a plausible mechanism for the formation of a halo-substituted precursor, which can then be converted to the target carbonitrile.
Caption: Plausible reaction mechanism for the synthesis of this compound.
The initial step involves the formation of a pyridine N-oxide, which is then activated by acetylation. This activation enhances the electrophilicity of the pyridine ring, facilitating a nucleophilic attack by a hydrazine derivative. Subsequent cyclization and aromatization lead to the formation of the pyrazolo[3,4-c]pyridine scaffold. A halo-substituent at the 5-position serves as a versatile precursor for the introduction of the carbonitrile group via a palladium-catalyzed cyanation reaction. Microwave irradiation is particularly effective in accelerating both the cyclization and the final cyanation step, significantly reducing the overall synthesis time.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is divided into two main stages: the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate and its subsequent conversion to the target this compound.
Part A: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This procedure is adapted from a conventional synthesis and optimized for microwave-assisted conditions.[4][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Amino-5-bromopyridine | ReagentPlus®, 99% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS reagent, ≥99.0% | Sigma-Aldrich |
| Acetic Anhydride (Ac₂O) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Methoxide (NaOMe) | 95% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| Microwave Reactor | (e.g., CEM Discover SP) | - |
| 10 mL Microwave Vial | - | - |
| Magnetic Stir Bar | - | - |
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-amino-5-bromopyridine (1.0 mmol, 173 mg).
-
Add 1,2-dichloroethane (DCE, 4 mL) and acetic anhydride (2.0 mmol, 0.19 mL).
-
Carefully add sodium nitrite (1.5 mmol, 104 mg) in small portions while stirring.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully uncap the vial in a fume hood and concentrate the mixture under reduced pressure to remove the solvent.
-
To the crude residue, add methanol (5 mL) followed by sodium methoxide (1.2 mmol, 65 mg).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Part B: Microwave-Assisted Cyanation to this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | (From Part A) | - |
| Zinc Cyanide (Zn(CN)₂) | 98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Sigma-Aldrich |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Microwave Reactor | (e.g., CEM Discover SP) | - |
| 10 mL Microwave Vial | - | - |
| Magnetic Stir Bar | - | - |
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 mmol, 197 mg), zinc cyanide (0.6 mmol, 70 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and dppf (0.05 mmol, 28 mg).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for the microwave-assisted synthesis.
| Step | Reactants | Solvent | Catalyst System | Microwave Conditions (Temp, Time) | Expected Yield |
| Part A | 3-Amino-5-bromopyridine, NaNO₂, Ac₂O | DCE | - | 100 °C, 20 min | 75-85% |
| Part B | 5-Bromo-1H-pyrazolo[3,4-c]pyridine, Zn(CN)₂ | DMF | Pd₂(dba)₃ / dppf | 150 °C, 30 min | 60-75% |
Experimental Workflow Visualization
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Trustworthiness and Self-Validation
The protocols provided are based on established synthetic methodologies and have been adapted for microwave-assisted conditions to enhance efficiency. The use of well-defined reaction parameters, including temperature, time, and catalyst loading, ensures reproducibility. For self-validation, it is recommended to monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This application note details an efficient and reliable microwave-assisted protocol for the synthesis of this compound. By leveraging the advantages of microwave technology, this method offers significant improvements over conventional synthetic routes in terms of reaction time and efficiency. The provided protocol, along with the mechanistic insights and experimental workflow, serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to access this valuable heterocyclic scaffold.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyrazolo[3,4-c]pyridine Libraries
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has positioned it as a "privileged structure," capable of interacting with a wide range of biological targets by mimicking the binding of endogenous purine-based ligands.[1] This has led to the development of pyrazolo[3,4-c]pyridine derivatives with diverse therapeutic potential, including roles as anticancer, anti-inflammatory, and antiviral agents.[1] The versatility of this scaffold stems from its amenability to chemical modification at multiple positions, allowing for the creation of large and diverse compound libraries.[1][2] High-throughput screening (HTS) provides a powerful platform to rapidly evaluate these libraries and identify promising lead compounds for further development.[3][4]
This guide provides a comprehensive overview and detailed protocols for the high-throughput screening of pyrazolo[3,4-c]pyridine libraries, with a focus on identifying inhibitors of protein kinases, a common target class for this scaffold.[5]
Assay Development and Optimization: Laying the Foundation for a Successful Screen
The success of any HTS campaign hinges on a robust and reliable assay.[6] Careful development and optimization are critical to ensure that the screen can accurately identify true hits from a large library of compounds.
Choosing the Right Assay Format
For screening kinase inhibitors, several assay formats are available, each with its own advantages and disadvantages.[5][7] Fluorescence-based assays are widely used in HTS due to their sensitivity, simplicity, and compatibility with automation.[5] A particularly effective method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
Key Considerations for Assay Selection:
-
Target Compatibility: The chosen assay must be compatible with the specific kinase and its substrate.
-
Sensitivity and Dynamic Range: The assay should be sensitive enough to detect weak inhibitors and have a wide dynamic range to accurately quantify inhibition.
-
Robustness and Reproducibility: The assay must be robust and reproducible to ensure data quality across thousands of wells and multiple screening days.
-
Cost and Throughput: The cost per well and the time required to run the assay are important considerations for large-scale screening campaigns.
Assay Miniaturization and Optimization
To reduce costs and increase throughput, assays are typically miniaturized from 96-well to 384- or 1536-well formats.[3][8] This process requires careful optimization of reagent concentrations and incubation times to maintain assay performance.
Table 1: Key Parameters for Assay Optimization
| Parameter | Description | Goal |
| Enzyme Concentration | The concentration of the kinase in the assay. | Determine the lowest concentration that gives a robust signal. |
| Substrate Concentration | The concentration of the peptide or protein substrate. | Typically at or near the Km for ATP to ensure competitive inhibitors can be identified. |
| ATP Concentration | The concentration of ATP, the kinase's co-substrate. | Usually at the Km value to allow for the detection of both competitive and non-competitive inhibitors. |
| Incubation Time | The duration of the kinase reaction. | The shortest time that yields a sufficient signal and remains in the linear range of the reaction. |
| DMSO Tolerance | The maximum concentration of DMSO (the compound solvent) that does not affect assay performance. | Typically up to 1% v/v.[9] |
Assay Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4] It takes into account the dynamic range of the assay and the variability of the data. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp = mean of the positive control (e.g., no inhibition)
-
μn = mean of the negative control (e.g., full inhibition)
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
A "dry run" of the assay using only positive and negative controls is performed to determine the Z'-factor before commencing the full screen.[8]
High-Throughput Screening Workflow
The HTS process involves a series of automated steps to test the entire compound library.[3]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused pyrazole and pyridine ring system, functionalized with a nitrile group, presents a scaffold with potential for diverse biological activities. Pyrazolopyridine derivatives have been investigated for their roles as antiviral agents, and their structural features make them attractive for targeting a range of enzymes and receptors.[1][2] The nitrile moiety can act as a key interaction point or be a precursor for other functional groups, making this compound a versatile building block in synthetic chemistry.[3]
These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound in a laboratory setting. The protocols and recommendations are grounded in established safety procedures for heterocyclic compounds and aim to ensure both the integrity of the compound and the safety of the researcher.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use. While specific experimental data for this exact isomer is limited, information from closely related isomers and supplier data provides a reliable profile.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₇H₄N₄ | [3] |
| Molecular Weight | 144.13 g/mol | [3] |
| CAS Number | 633328-50-4 | [4] |
| Appearance | Likely a white to off-white crystalline solid. | Inferred from[3] |
| Melting Point | Approximately 140-145 °C (for the 3-carbonitrile isomer). | [3] |
| Solubility | Expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. | Inferred from[3] |
| Purity | Typically supplied at ≥97% purity. | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory. The following information is derived from the Safety Data Sheet (SDS) for this compound.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.
GHS Pictograms:
Signal Word: Warning
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For a complete list of hazard and precautionary statements, consult the full Safety Data Sheet.
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, this compound should be handled with care in a controlled laboratory environment. The following workflow outlines the essential steps for safe handling.
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of this compound. While specific stability data is not widely available, general guidelines for heterocyclic compounds should be followed.
-
Short-term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Room temperature is generally acceptable for short periods.
-
Long-term Storage: For long-term storage, it is recommended to keep the compound at 2-8°C in a desiccator to protect it from moisture. For extended periods, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.
-
Light Sensitivity: While not explicitly documented, many complex organic molecules are sensitive to light. It is prudent to store the compound in an amber vial or a light-blocking container.
-
Hygroscopicity: The potential for moisture absorption is a concern for many solid organic compounds. The use of a desiccator for storage is a good preventative measure.
The following diagram illustrates the key factors influencing the stability of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound (MW: 144.13 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Perform all operations in a chemical fume hood. Ensure all glassware is clean and dry.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully add a small amount of this compound to the container. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.44 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the container. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the container and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible solid particles.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed container at -20°C for long-term storage. For frequent use, small aliquots can be stored at 2-8°C for up to a week, protected from light. Avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Note on Solubility: If solubility issues arise, gentle warming of the solution (not exceeding 40°C) may aid in dissolution. However, be aware that elevated temperatures may promote degradation. Always perform a small-scale solubility test before preparing a large batch.
Conclusion
This compound is a valuable research compound with significant potential in drug development. Its handling and storage require careful attention to its hazardous properties and potential instabilities. By following the guidelines and protocols outlined in these application notes, researchers can ensure the safe and effective use of this compound, maintaining its integrity for reproducible experimental outcomes.
References
Application Notes and Protocols for the Biological Evaluation of 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile Derivatives
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The 1H-pyrazolo[3,4-c]pyridine core is a member of the broader pyrazolopyridine family of heterocyclic compounds. This structural class is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind to multiple biological targets. Its architecture is a bioisosteric mimic of the natural purine ring system of adenosine, the core component of adenosine triphosphate (ATP).[1] This mimicry allows pyrazolopyridine derivatives to effectively compete with ATP for binding within the catalytic sites of a large family of enzymes known as kinases.
Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. Derivatives of the pyrazolopyridine scaffold have been successfully developed as potent inhibitors of several critical kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), making them valuable leads for therapeutic development.[2][3][4]
This guide provides a comprehensive framework of validated biological assays for researchers engaged in the discovery and characterization of novel 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile derivatives. The protocols are designed to establish a compound's potency, selectivity, and cellular mechanism of action, following a logical progression from direct enzyme inhibition to complex cellular responses.
Section 1: Foundational Strategy - From Target Identification to Cellular Confirmation
A robust evaluation of a potential kinase inhibitor follows a hierarchical approach. It begins with direct biochemical assays to measure enzymatic inhibition, progresses to cell-based assays to confirm cellular activity and on-target effects, and concludes with downstream mechanistic studies. This strategy ensures that resources are focused on compounds with genuine therapeutic potential.
Caption: Hierarchical workflow for kinase inhibitor evaluation.
Section 2: Key Biological Targets and Rationale
The structural similarity of pyrazolopyridines to ATP suggests that their primary targets will be ATP-dependent enzymes, particularly protein kinases. Literature on related scaffolds strongly points towards CDKs and JAKs as high-priority targets.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that form complexes with regulatory cyclin proteins to govern the progression of the cell cycle.[5] Uncontrolled proliferation in cancer is often linked to aberrant CDK activity. Therefore, inhibiting specific CDKs can induce cell cycle arrest and prevent tumor growth.[1][6]
Caption: Simplified CDK/Rb pathway for G1/S cell cycle transition.
Janus Kinases (JAKs)
The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases essential for cytokine signaling.[3] They transduce signals from extracellular cytokines to the nucleus via the STAT (Signal Transducer and Activator of Transcription) pathway. Constitutive activation of the JAK/STAT pathway is a driver of myeloproliferative neoplasms and inflammatory diseases.[4][7]
Section 3: Biochemical Assay Protocol - Direct Target Inhibition
The primary goal is to determine if the compound directly inhibits the catalytic activity of the target kinase. Luminescence-based kinase assays, which measure ATP consumption, are a robust and high-throughput method.
Protocol 1: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibition is measured as a reduction in the luminescent signal.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, JAK2)
-
Kinase-specific substrate peptide
-
Test Compounds (this compound derivatives)
-
Positive Control Inhibitor (e.g., Dinaciclib for CDKs, Ruxolitinib for JAK2)[4][5]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase Reaction Buffer (specific to the kinase)
-
ATP solution
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM down to 1 nM). A 10-point, 3-fold dilution series is standard.
-
-
Assay Plate Setup:
-
Add 1 µL of serially diluted compound, DMSO vehicle (negative control), or positive control inhibitor to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate peptide.
-
Add 2 µL of this master mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately reflect competitive inhibition.
-
Add 2 µL of the ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Expert Insight: The choice of ATP concentration is critical. Using a high ATP concentration can overcome a competitive inhibitor, leading to an artificially high IC50 value. Performing the assay at the Km for ATP provides a more accurate measure of potency for ATP-competitive inhibitors like pyrazolopyridines.
Section 4: Cell-Based Assay Protocols - Determining Cellular Effects
Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.
Protocol 2: Antiproliferation / Cytotoxicity Assay (MTT or CellTiter-Glo®)
Principle: This assay measures the overall effect of a compound on the proliferation and viability of a cancer cell line. The MTT assay measures the metabolic activity of living cells via the reduction of a tetrazolium salt, while the CellTiter-Glo® assay measures the amount of ATP present, which correlates with the number of viable cells.[8][9]
Materials:
-
Human cancer cell lines relevant to the target (e.g., HCT-116 colorectal cancer for CDK inhibitors, HEL cells for JAK2 inhibitors).[10][11]
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
Test Compounds and controls (as prepared in Protocol 1).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Clear, flat-bottom 96-well plates for MTT; white, opaque 96-well plates for CellTiter-Glo®.
-
Spectrophotometer (for MTT) or Luminometer (for CellTiter-Glo®).
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the wells (typically 100 µL, resulting in a 2x dilution of the compound and a final volume of 200 µL). Include DMSO vehicle controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Detection (MTT Method):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Detection (CellTiter-Glo® Method):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Data Analysis:
-
Calculate the percent growth inhibition (GI50) or viability relative to DMSO-treated cells.
-
Plot the data and determine the GI50 or IC50 value using a dose-response curve as described for the biochemical assay.
Critical Consideration: For cytostatic compounds like CDK4/6 inhibitors, which cause G1 arrest without immediate cell death, cells may continue to grow in size. This can lead to an increase in mitochondrial activity and ATP, masking the antiproliferative effect in metabolic assays like MTT or CellTiter-Glo®.[12] It is advisable to use an orthogonal assay that measures DNA content (e.g., CyQUANT™) to validate findings for compounds suspected of inducing cell cycle arrest.
Protocol 3: Cellular Target Engagement by Western Blot
Principle: This assay provides direct evidence that the compound is inhibiting the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate. A potent inhibitor should decrease the level of the phosphorylated substrate in a dose-dependent manner without affecting the total protein level of the substrate or kinase.[11][13]
Materials:
-
Relevant cell line and culture reagents.
-
Test compounds.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-STAT5 and anti-total-STAT5 for JAK2 inhibition; anti-phospho-Rb and anti-total-Rb for CDK inhibition).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the test compound for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
For some targets (e.g., JAKs), cells may need to be starved and then stimulated with a cytokine (e.g., EPO, IL-3) to induce substrate phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis:
-
Quantify the band intensity for the phosphorylated and total proteins using densitometry software.
-
A dose-dependent decrease in the ratio of phosphorylated to total protein indicates effective on-target inhibition in a cellular context.
Section 5: Data Presentation and Interpretation
Quantitative data from these assays should be summarized clearly to allow for direct comparison between compounds. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is the standard metric for potency.
Table 1: Example Data Summary for a Hypothetical Pyrazolopyridine Derivative (Compound XYZ)
| Assay Type | Target / Cell Line | Parameter | Value (nM) | Positive Control | Control Value (nM) |
| Biochemical | CDK2/Cyclin A | IC50 | 15 | Dinaciclib | 5 |
| JAK2 | IC50 | 850 | Ruxolitinib | 3 | |
| Kinase Panel Screen | (Off-targets) | >10,000 | - | - | |
| Cell-Based | HCT-116 (CRC) | GI50 | 120 | Dinaciclib | 50 |
| HEL (Leukemia) | GI50 | >10,000 | Ruxolitinib | 250 |
This table illustrates how Compound XYZ is a potent and selective CDK2 inhibitor with good cellular activity in a relevant cancer cell line, but is a weak JAK2 inhibitor.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurities in 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who work with complex heterocyclic scaffolds. The synthesis of pyrazolopyridines, while well-documented, is prone to subtle variations that can lead to significant impurity profiles, impacting downstream applications and regulatory compliance.
This document moves beyond simple protocols to provide a deeper understanding of why impurities form and offers robust, field-tested strategies for their identification, mitigation, and removal. We will address common challenges in a direct question-and-answer format, supported by detailed experimental procedures and mechanistic insights.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common high-level issues encountered during synthesis.
Q1: My final product has a broad melting point and the ¹H NMR signals are poorly resolved. What is the most probable cause?
A: A broad melting point and poorly resolved NMR signals are classic indicators of an impure sample. This is often due to the presence of unreacted starting materials, isomeric byproducts, or residual solvents. The first step is a systematic analytical investigation using HPLC or LC-MS to determine the number of components and their mass, followed by a careful review of the NMR spectrum to identify specific contaminants.
Q2: My reaction yield is consistently low, and TLC analysis shows a complex mixture of spots. Where should I begin my troubleshooting process?
A: Low yields and complex reaction mixtures point to suboptimal reaction conditions or impure starting materials.[1] A systematic approach is crucial:
-
Verify Starting Material Purity: Use NMR or LC-MS to confirm the identity and purity of your reagents and ensure solvents are anhydrous where required.
-
Optimize Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical.[1] Run small-scale parallel experiments to screen conditions.
-
Atmospheric Control: Many cyclocondensation reactions are sensitive to atmospheric moisture and oxygen.[1] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product over time. This can help identify product degradation or the formation of stable, undesired intermediates.[1]
Q3: Mass spectrometry shows the correct molecular weight for my product, but the NMR spectrum is too complex. Could this be an isomer?
A: Yes, this is a very common scenario in heterocyclic chemistry. The formation of regioisomers is a frequent side reaction in the synthesis of pyrazolopyridines.[2][3] For instance, if the synthetic route allows for cyclization at two different nitrogen atoms of the pyrazole ring, you can form N-1 and N-2 substituted isomers.[4] These isomers will have the same mass but distinct NMR spectra. Advanced 2D NMR techniques, such as HMBC and NOESY, are often required to definitively assign the correct structure.
Part 2: In-Depth Troubleshooting Guide & Protocols
This section provides a detailed analysis of specific impurity-related problems, their root causes, and actionable solutions.
Problem Scenario 1: Unreacted Starting Materials Detected in Final Product
The presence of starting materials is the most straightforward impurity to diagnose but can be persistent if the root cause is not addressed.
-
Primary Symptoms:
-
NMR: Characteristic signals of starting materials are visible in the ¹H and ¹³C NMR spectra.
-
LC-MS: Peaks corresponding to the molecular weights of the starting materials are present in the chromatogram.
-
-
Common Root Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.
-
Poor Reagent Solubility: One or more reagents may not be fully soluble in the chosen solvent, limiting their availability to react.
-
Incorrect Stoichiometry: An inaccurate measurement of a key reagent can leave others in excess.
-
Catalyst Deactivation: If a catalyst is used, it may have lost its activity.
-
-
Strategic Solutions:
-
Reaction Optimization: Methodically increase the reaction time or temperature, monitoring the progress by TLC or LC-MS to find the optimal conditions without degrading the product.
-
Solvent Screening: If solubility is an issue, screen alternative solvents or solvent mixtures.
-
Reagent Verification: Always use fresh, high-purity reagents. Confirm the concentration of any reagents supplied in solution.
-
Protocol 2.1: Experimental Workflow for Reaction Optimization
Caption: Workflow for optimizing reaction conditions.
Problem Scenario 2: Formation of Isomeric Byproducts
Isomers represent a significant purification challenge as they often share similar physical properties (e.g., polarity) with the desired product.
-
Primary Symptoms:
-
LC-MS: A single peak or closely eluting peaks with the correct mass-to-charge ratio (m/z) of the target molecule.
-
NMR: The spectrum is clean but contains more signals than expected for a single compound. For example, two sets of signals in the aromatic region with similar integration patterns.
-
-
Common Root Causes:
-
Lack of Regioselectivity: Many synthetic routes for pyrazolopyridines involve the cyclization of a non-symmetrical intermediate.[2] The reaction can proceed via two different pathways, leading to two distinct regioisomers.
-
-
Strategic Solutions:
-
Modify Reaction Conditions: Changing the solvent, temperature, or catalyst can sometimes influence the kinetic vs. thermodynamic control of the reaction, favoring the formation of one isomer.
-
Redesign the Synthesis: Employ blocking groups or choose alternative starting materials that eliminate the ambiguity in the cyclization step.
-
Advanced Purification: When isomers are unavoidable, purification often requires high-performance techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC).
-
Visualization 2.2: General Formation of Regioisomersdot
References
Troubleshooting low yield in pyrazolo[3,4-c]pyridine synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you optimize your reactions and achieve higher yields.
Troubleshooting Guide: Low Yield in Pyrazolo[3,4-c]pyridine Synthesis
Low product yield is one of the most common frustrations in synthetic chemistry. This section provides a systematic approach to diagnosing and resolving the underlying causes of poor yields in your pyrazolo[3,4-c]pyridine synthesis.
Question 1: My reaction is resulting in a low or no yield of the desired pyrazolo[3,4-c]pyridine. Where should I start troubleshooting?
A low yield can stem from a multitude of factors, ranging from the quality of your starting materials to subtle inefficiencies in your reaction setup and workup. The following logical flow can help you systematically identify and address the root cause of the problem.
start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_purity [label="Assess Purity of Starting Materials\n(e.g., aminopyridine, cyclizing agent)"]; reaction_conditions [label="Evaluate Reaction Conditions\n(Solvent, Temperature, Time)"]; catalyst_issues [label="Investigate Catalyst Performance\n(Choice, Loading, Activity)"]; workup_purification [label="Review Workup & Purification Protocol"]; side_reactions [label="Analyze for Potential Side Reactions"];
start -> reagent_purity; reagent_purity -> reaction_conditions [label="Purity Confirmed"]; reagent_purity -> purify_reagents [label="Impurities Detected"]; purify_reagents [label="Purify/Recrystallize\nStarting Materials", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
reaction_conditions -> catalyst_issues [label="Conditions Optimal"]; reaction_conditions -> optimize_conditions [label="Suboptimal Conditions"]; optimize_conditions [label="Systematically Optimize:\n- Screen Solvents\n- Adjust Temperature\n- Monitor Time Course (TLC/LC-MS)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
catalyst_issues -> side_reactions [label="Catalyst is Effective"]; catalyst_issues -> optimize_catalyst [label="Ineffective Catalyst"]; optimize_catalyst [label="Screen Alternative Catalysts\n(e.g., Lewis vs. Brønsted acids)\n- Optimize Catalyst Loading", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
side_reactions -> workup_purification [label="No Major Side Products"]; side_reactions -> identify_byproducts [label="Side Products Observed"]; identify_byproducts [label="Isolate and Characterize Byproducts\n(NMR, MS) to understand\ncompeting reaction pathways.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
workup_purification -> final_product [label="Protocol Optimized"]; workup_purification -> modify_workup [label="Product Loss During Workup"]; modify_workup [label="Modify Extraction/Purification:\n- Adjust pH\n- Use alternative chromatography\n(e.g., reverse phase)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
final_product [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: A decision tree for troubleshooting low yield in pyrazolo[3,4-c]pyridine synthesis.Question 2: I've confirmed my starting materials are pure, but the yield is still low. How do I optimize the reaction conditions?
Optimizing reaction conditions is a critical step. The choice of solvent, temperature, and reaction time are all interconnected and can significantly impact the outcome.
Causality: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.[1] Temperature affects the reaction rate, but excessive heat can lead to decomposition of starting materials or the final product. Reaction time is a delicate balance; insufficient time leads to incomplete conversion, while prolonged reaction times can increase the formation of byproducts.
Troubleshooting Steps:
-
Solvent Screening: If your current solvent is not providing good results, a solvent screen is recommended. For the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, dichloroethane (DCE) has been shown to be an effective co-solvent that can improve scalability.[2]
-
Temperature Optimization: Some pyrazolo[3,4-c]pyridine syntheses may proceed at room temperature, while others require heating.[1] For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines involves heating up to 90°C.[2][3] It is advisable to perform small-scale experiments at a range of temperatures to find the optimal balance between reaction rate and product stability.
-
Reaction Monitoring: Closely monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the degradation of your product by stopping the reaction once the starting materials have been consumed.
Question 3: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a known challenge in the synthesis of many pyrazolopyridine scaffolds, especially when using unsymmetrical starting materials.[1][4]
Causality: In reactions involving unsymmetrical precursors, the regioselectivity is often governed by the electronic and steric properties of the substituents. For instance, in the cyclization of an aminopyridine, the initial nucleophilic attack can occur at different electrophilic sites of the cyclizing agent, leading to different isomers.
Troubleshooting Steps:
-
Choice of Starting Materials: Carefully consider the electronic nature of your substituents. Electron-donating or withdrawing groups can influence the nucleophilicity of the reacting centers and direct the cyclization to favor one regioisomer over another.
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity.[1] It is recommended to consult the literature for syntheses of pyrazolo[3,4-c]pyridines with similar substitution patterns to your target molecule.
-
Separation of Isomers: If the formation of regioisomers cannot be avoided, flash column chromatography is the most common method for their separation.[1] A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to the pyrazolo[3,4-c]pyridine core?
Several synthetic strategies have been developed to access the pyrazolo[3,4-c]pyridine scaffold. One of the classical and effective methods is an adaptation of the Huisgen indazole synthesis.[2] A general representation of this approach is outlined below.
start [label="Substituted\n2-aminopyridine", shape=invhouse]; reagents [label="NaNO₂, Ac₂O, DCE\n(rt to 90°C)", shape=oval]; intermediate [label="Intermediate\n(e.g., 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one)"]; deprotection [label="NaOMe, MeOH\n(rt)", shape=oval]; product [label="5-halo-1H-pyrazolo[3,4-c]pyridine", shape=house, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagents; reagents -> intermediate; intermediate -> deprotection; deprotection -> product; }
Caption: A general reaction scheme for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.This route has been successfully employed for the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines in excellent overall yields.[2]
How can I purify my pyrazolo[3,4-c]pyridine product effectively?
Purification of pyrazolo[3,4-c]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]
-
Column Chromatography: Silica gel flash column chromatography is a widely used technique. A gradient elution system, typically starting with a non-polar solvent like hexanes or petroleum ether and gradually increasing the polarity with ethyl acetate, is often effective.[2]
-
Reverse Phase Chromatography: For highly polar compounds that are difficult to purify on silica gel, reverse phase column chromatography using a gradient of acetonitrile and water can be a viable alternative.[2]
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an excellent method for achieving high purity.
What are some common side products to watch out for?
While specific side products will depend on your exact reaction conditions and starting materials, some general possibilities include:
-
Incomplete cyclization: The reaction may stall at an intermediate stage, leading to the isolation of uncyclized precursors.
-
Over-reaction or decomposition: At elevated temperatures or with prolonged reaction times, the desired product may degrade or undergo further, undesired transformations.
-
Formation of regioisomers: As discussed in the troubleshooting section, the formation of isomeric pyrazolopyridines is a common issue.[1][4]
Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of these byproducts early on.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines as reported in the literature, demonstrating the effectiveness of the optimized protocol.
| Starting Material | Product | Yield (%) | Reference |
| 2-amino-6-chloronicotinic acid derivative | 5-chloro-1H-pyrazolo[3,4-c]pyridine | 95 | [2] |
| 2-amino-6-bromonicotinic acid derivative | 5-bromo-1H-pyrazolo[3,4-c]pyridine | Excellent (not specified) | [2] |
Experimental Protocols
General Procedure for the Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [2]
-
Reaction Setup: To a solution of the starting 2-amino-6-chloronicotinic acid derivative in a suitable reaction vessel, add dichloroethane (DCE) as a co-solvent.
-
Diazotization and Cyclization: Add sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) to the mixture.
-
Heating: Stir the reaction mixture, gradually increasing the temperature from room temperature to 90°C over a period of 20 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and perform an appropriate aqueous workup. Extract the product with a suitable organic solvent.
-
Deacetylation: The intermediate is then deacetylated using sodium methoxide (NaOMe) in methanol (MeOH) at room temperature for 1 hour.
-
Purification: After quenching the deacetylation reaction, the crude product is purified by silica gel flash column chromatography to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Note: This is a general procedure and may require optimization based on the specific substrate and scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established principles in heterocyclic chemistry and data from analogous systems, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Low or No Yield of the Desired this compound
Question: My reaction has resulted in a very low yield of the target compound, or I've only recovered my starting materials. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in the synthesis of pyrazolopyridine systems often points to suboptimal reaction conditions or issues with the starting materials. The formation of the bicyclic core is a delicate process that requires careful control of several parameters.
Probable Causes & Solutions:
-
Inadequate Reaction Temperature: The cyclocondensation and subsequent aromatization steps are often temperature-sensitive.
-
Too Low: Insufficient energy may lead to incomplete reaction or the stalling of the reaction at an intermediate stage.
-
Too High: May cause decomposition of starting materials, intermediates, or the final product. It can also promote the formation of polymeric side products.
-
Solution: Perform small-scale trial reactions at a range of temperatures to identify the optimal condition. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]
-
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants.
-
Solution: If reactants are not fully dissolved, consider a more polar solvent or a co-solvent system. For moisture-sensitive reactions, ensure the use of anhydrous solvents.
-
-
Purity of Reagents: Impurities in starting materials, such as aminopyrazole precursors or dicarbonyl compounds, can inhibit the reaction or lead to a cascade of side products.
-
Solution: Verify the purity of your starting materials using Nuclear Magnetic Resonance (NMR) or other appropriate analytical techniques. Recrystallize or chromatograph starting materials if necessary.
-
-
Catalyst Inactivity: If your synthesis utilizes a catalyst (acid or base), its effectiveness is paramount.
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range (e.g., 80°C to 120°C) | Balances reaction rate against thermal decomposition. |
| Solvent | Ensure complete dissolution of reactants | Maximizes reactant interaction and reaction rate. |
| Reagent Purity | >98% purity recommended | Minimizes side reactions from impurities. |
| Atmosphere | Inert (N₂ or Ar) if reactants are air-sensitive | Prevents oxidation of sensitive reagents. |
Issue 2: Presence of an Isomeric Impurity in the Final Product
Question: My analytical data (NMR, LC-MS) suggests the presence of a significant amount of an isomer. What is this impurity and how can I prevent its formation?
Answer: A common challenge in the synthesis of pyrazolopyridines from unsymmetrical precursors is the formation of regioisomers. For the 1H-Pyrazolo[3,4-c]pyridine core, if the synthetic strategy involves the condensation of a substituted 3-aminopyrazole with an unsymmetrical 1,3-dielectrophile, the reaction can proceed via two different pathways, leading to the desired product and its regioisomer.
Probable Cause & Solution:
-
Lack of Regiocontrol in Cyclocondensation: The nucleophilic centers of the aminopyrazole can react with either electrophilic center of the 1,3-dielectrophile, leading to a mixture of products. The final ratio of these isomers is dependent on the relative reactivity of these sites.
-
Solution:
-
Modify the Reactants: Increase the steric hindrance or electronic differentiation between the two electrophilic sites on your dicarbonyl compound. This can favor the attack of the aminopyrazole at one site over the other.
-
Control Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. For instance, a bulkier catalyst might sterically hinder the approach to one of the electrophilic centers.
-
Alternative Synthetic Routes: Consider a synthetic strategy that builds the rings in a different order or uses precursors where the regiochemistry is already defined.
-
-
Visualizing Regioisomer Formation:
Caption: Control of regioselectivity in pyrazolopyridine synthesis.
Issue 3: Identification of Byproducts with Masses of +18 and +19 Da Compared to the Target Molecule
Question: My mass spectrometry analysis shows significant peaks at M+18 and M+19 relative to my expected product mass. What are these species?
Answer: These mass shifts strongly indicate the hydrolysis of the nitrile group. The nitrile group on the electron-deficient pyridine ring is susceptible to hydrolysis, especially under acidic or basic conditions, which are often employed in the synthesis.
Probable Causes & Solutions:
-
Nitrile Hydrolysis to Amide (M+18): The addition of one molecule of water to the nitrile group results in the formation of the corresponding carboxamide.
-
Nitrile Hydrolysis to Carboxylic Acid (M+19): Further hydrolysis of the amide, or direct hydrolysis of the nitrile under more forcing conditions, leads to the carboxylic acid. Note that in positive ion mass spectrometry, this would appear as M+18+1, corresponding to the protonated carboxylic acid.
Preventative Measures:
-
Control of pH: Avoid strongly acidic or basic conditions, particularly during work-up and purification. If an acid or base catalyst is used, it should be carefully neutralized before prolonged heating or concentration.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the presence of water.
-
Temperature and Reaction Time: Extended reaction times or high temperatures in the presence of trace water can promote hydrolysis. Monitor the reaction closely and quench it as soon as it reaches completion.
Hydrolysis Pathway:
Caption: Hydrolysis of the nitrile group to amide and carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to identify impurities in my reaction mixture?
A1: A combination of techniques is recommended for comprehensive impurity profiling:
-
LC-MS: Ideal for identifying the molecular weights of byproducts, such as isomers and hydrolysis products.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to confirm the elemental composition of impurities.
-
¹H and ¹³C NMR: Crucial for structural elucidation of the main product and any major impurities. Comparing the spectra to known impurities or starting materials can be very informative.
-
2D NMR (COSY, HMBC, HSQC): Can be used to definitively determine the structure of unknown isomers.
Q2: Can I use protecting groups to improve the regioselectivity of the reaction?
A2: Yes, protecting group strategies can be very effective. For instance, one of the nitrogen atoms of the pyrazole ring can be protected to direct the subsequent annulation of the pyridine ring. However, the choice of protecting group is critical, as some may migrate under thermal or catalytic conditions. The protecting group must be stable under the reaction conditions and easily removable afterward.
Q3: My final product is difficult to purify. What strategies can I employ?
A3: Purification of polar heterocyclic compounds can be challenging.
-
Column Chromatography: If the polarity difference between your product and impurities is small, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
-
Recrystallization: This can be a highly effective method for removing minor impurities if a suitable solvent system can be found.
-
Preparative HPLC: For very challenging separations, reverse-phase preparative HPLC can be used to obtain highly pure material, although this may not be practical for large quantities.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should always be followed. Specific to this synthesis:
-
Hydrazine derivatives , if used as precursors, are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cyanide-containing reagents , if used for the introduction of the nitrile group, are highly toxic. Ensure you are fully trained in their safe handling and have an emergency response plan in place.
-
High Temperatures: Many of these reactions require heating. Use appropriate heating mantles and condensers to prevent solvent loss and ensure safe operation.
References
Technical Support Center: Enhancing the Purity of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Welcome to the technical support center for 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this and structurally related heterocyclic compounds. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve complex purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter post-synthesis. We diagnose potential causes and provide actionable, field-tested solutions.
Issue 1: Crude product shows multiple spots on TLC, including baseline impurities and unreacted starting materials.
-
Potential Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving starting materials.
-
Side Reactions: The formation of highly polar, undesired by-products can occur, which often adhere strongly to silica gel (baseline impurities).
-
Degradation: The target compound or intermediates may have degraded during the reaction or workup.
-
-
Recommended Solutions:
-
Aqueous Workup/Extraction: Before attempting chromatography or recrystallization, perform a liquid-liquid extraction. Use a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a brine solution to remove highly polar, water-soluble impurities.[1]
-
Silica Plug Filtration: For a quick clean-up, filter the crude material through a short plug of silica gel. This can effectively remove baseline impurities that would otherwise complicate column chromatography.[2]
-
Primary Purification by Flash Column Chromatography: This is the most robust method for separating multiple components.[3] Given the basic nature of the pyridine ring, deactivation of the silica gel is often necessary to prevent product loss and tailing.
-
Workflow: Purification Strategy Decision
The following diagram outlines a decision-making process for selecting an appropriate purification strategy based on the initial TLC analysis of your crude product.
References
Technical Support Center: Regioselectivity in Pyrazolopyridine Synthesis
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazolopyridine scaffolds. The formation of regioisomers is one of the most significant challenges in this field, impacting yield, purification efficiency, and the viability of a synthetic route.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to make informed decisions in your own work.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is followed by a diagnostic workflow and recommended actions grounded in mechanistic principles.
Issue 1: My reaction produced a mixture of pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine regioisomers. How can I control the selectivity?
This is the most common challenge, typically arising from the reaction of a 3(5)-aminopyrazole with an unsymmetrical 1,3-dielectrophile, such as a β-ketoester. The regiochemical outcome is a delicate balance between the nucleophilicity of the aminopyrazole's nitrogen atoms and the electrophilicity of the dielectrophile's carbonyl carbons.
Root Cause Analysis:
The 3-aminopyrazole core exists in a tautomeric equilibrium and possesses two primary nucleophilic sites: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (N1-H). The reaction pathway diverges based on which nitrogen initiates the attack on the 1,3-dielectrophile.
-
Pathway A (Favors Pyrazolo[1,5-a]pyrimidines/pyridines): The more nucleophilic exocyclic -NH2 group attacks one of the carbonyls first.
-
Pathway B (Favors Pyrazolo[3,4-b]pyridines): The endocyclic N1-H (after deprotonation) or the N2 atom attacks a carbonyl, often followed by condensation with the exocyclic -NH2.[1]
The following diagram illustrates these competing pathways.
Caption: Divergent pathways in pyrazolopyridine synthesis.
Troubleshooting Actions & Scientific Rationale:
| Parameter | Action | Scientific Rationale |
| 1. Solvent Choice | Switch from a protic solvent (e.g., EtOH, AcOH) to an aprotic solvent (e.g., Dioxane, Toluene, DMF). | Protic solvents can protonate the more basic exocyclic amino group, reducing its nucleophilicity and favoring attack by the endocyclic nitrogen. Aprotic solvents minimize this effect. The use of fluorinated alcohols like TFE or HFIP has been shown to dramatically increase regioselectivity in some pyrazole syntheses by modulating hydrogen bonding and reactant solvation.[2] |
| 2. pH / Catalyst | For Pyrazolo[3,4-b]pyridines: Use acidic conditions (e.g., acetic acid, p-TsOH).[3] | Acid protonates the carbonyl, increasing its electrophilicity. It also protonates the exocyclic -NH2, disfavoring it as the initial nucleophile and promoting the endocyclic nitrogen attack pathway. |
| For Pyrazolo[1,5-a]pyridines: Use neutral or slightly basic conditions. | These conditions preserve the higher intrinsic nucleophilicity of the exocyclic amino group, making it the kinetically favored attacking species.[4] | |
| 3. Temperature | Run the reaction at a lower temperature initially, then slowly warm. | The initial nucleophilic attack is often the rate-determining and selectivity-determining step. Lower temperatures can favor the kinetically controlled product, which often results from the attack of the more nucleophilic exocyclic amine. |
| 4. Reactant Structure | Modify the 1,3-dicarbonyl compound. Increase the steric bulk near one carbonyl or introduce a strong electron-withdrawing group (e.g., -CF3) to differentiate the electrophilicity of the two carbonyls. | A sterically hindered carbonyl will disfavor attack, directing the nucleophile to the more accessible site. An electron-withdrawing group makes the adjacent carbonyl significantly more electrophilic, creating a strong electronic preference for the initial attack.[1][5] For instance, reacting 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione strongly favors attack at the carbonyl adjacent to the CF3 group.[1] |
Issue 2: My NMR spectrum is ambiguous. How can I definitively identify my regioisomer?
Standard 1D ¹H NMR can be insufficient for unambiguous structure determination, especially with complex substitution patterns. Protons on the pyridine and pyrazole rings can have similar chemical shifts, and coupling patterns may not be definitive.
Diagnostic Workflow:
A multi-pronged NMR approach is essential for validation. Do not rely on a single experiment.
Caption: NMR workflow for isomer identification.
Definitive Protocol: Using 2D NMR for Structural Elucidation
This protocol assumes you have a substituted pyrazolo[3,4-b]pyridine versus a pyrazolo[1,5-a]pyridine and need to differentiate them. The key is to find a long-range correlation that is only possible in one isomer.
-
Acquire Standard Spectra: Obtain high-resolution ¹H, ¹³C, and DEPT-135 spectra.
-
Acquire ¹H-¹³C HMBC Spectrum: This is often the most powerful experiment. Look for 2-bond and 3-bond correlations (²J_CH and ³J_CH).
-
For Pyrazolo[3,4-b]pyridines: The proton on the pyrazole ring (at C3) will be adjacent to the ring-fusion nitrogen. It should show an HMBC correlation to the two carbon atoms at the ring junction (C3a and C7a).
-
For Pyrazolo[1,5-a]pyridines: There is no proton on the pyrazole ring itself. The protons at C2 and C3 will show correlations to carbons within the pyrazole ring, but the pattern will be distinct. The bridgehead nitrogen atom lacks a proton, breaking many potential correlations that might be seen in the other isomer.
-
-
Acquire ¹H-¹H NOESY/ROESY Spectrum: This experiment identifies protons that are close in space, regardless of bonding.
-
Example: Imagine a methyl group at the C4 position of a pyrazolo[3,4-b]pyridine. It should show a NOESY cross-peak to the proton at the C5 position of the pyridine ring. In the corresponding pyrazolo[1,5-a]pyridine isomer, the spatial relationship of substituents will be different, leading to a different set of NOESY correlations.
-
-
Synthesize and Compare: If ambiguity persists, the gold standard is to synthesize an authentic, unambiguous sample of one of the isomers via a different, regiochemically locked synthetic route and compare its spectral data.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and how does it apply to pyrazolopyridine synthesis?
The Gould-Jacobs reaction is a classic method for synthesizing quinoline rings.[6] It can be adapted for pyrazolopyridines by substituting aniline with an aminopyrazole.[1] The reaction typically involves condensing a 3-aminopyrazole with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative).[7]
-
Mechanism: The reaction proceeds via an initial Michael-type addition of the amino group to the activated alkene, followed by a thermal cyclization and elimination of ethanol to form the pyridone ring.[6]
-
Regioselectivity: When using a symmetrical electrophile like diethyl ethoxymethylenemalonate, the Gould-Jacobs reaction typically avoids regioselectivity issues, reliably producing 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylates.[8] This makes it a valuable tool when a specific regioisomer is required.
Q2: How do electronic effects of substituents on the starting materials influence regioselectivity?
Substituent electronics play a critical role in modulating the nucleophilicity and electrophilicity of the reactants.
-
On the Aminopyridine/Aminopyrazole:
-
Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ on the pyridine ring increase the nucleophilicity of the amino group, potentially favoring a specific reaction pathway. Strong EDGs on 3-substituted N-aminopyridines have been shown to produce single regioisomers in certain annulation reactions.[9][10]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease the nucleophilicity of the entire system, which can slow the reaction or alter the selectivity by changing the relative reactivity of the two nitrogen nucleophiles.
-
-
On the 1,3-Dicarbonyl Compound:
Q3: Are there modern synthetic methods that offer better regiocontrol?
Yes, modern organic chemistry has developed several strategies to achieve high and predictable regioselectivity.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product. By carefully choosing the components and catalyst, MCRs can be designed to favor the formation of a single regioisomer with high efficiency.[3][11]
-
Directed C-H Activation/Annulation: Transition-metal-catalyzed reactions can use a directing group on one of the starting materials to force the reaction to occur at a specific site, providing excellent regiocontrol.
-
TEMPO-Mediated Reactions: A protocol using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) has been developed for the [3+2] annulation of N-aminopyridines with α,β-unsaturated compounds, affording pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[9][10][12]
Q4: Can I use computational chemistry to predict the major regioisomer?
Absolutely. Density Functional Theory (DFT) calculations are a powerful tool for predicting reaction outcomes. By modeling the reaction pathways, you can:
-
Calculate Transition State Energies: The pathway with the lowest activation energy barrier is the kinetically favored one and will likely lead to the major product, especially at lower temperatures.
-
Determine Thermodynamic Stability: By calculating the relative energies of the final regioisomeric products, you can predict which isomer is more thermodynamically stable. Under reversible conditions or at higher temperatures, the thermodynamically favored product may dominate.
-
Analyze Molecular Orbitals: Examining the HOMO (Highest Occupied Molecular Orbital) of the nucleophile (aminopyrazole) and the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile can provide insight into the most favorable initial interaction site.
Computational studies have been successfully used to understand mechanisms like the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) isomerization of pyrazolopyrimidines to pyrazolopyridines.[13]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dau.url.edu [dau.url.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Pyrazolo[3,4-c]pyridine Synthesis
Welcome to the technical support center for pyrazolo[3,4-c]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical aspects of catalyst selection and reaction optimization. The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, analogous to purine, making its efficient synthesis a key objective in many discovery programs.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst strategy for constructing the pyrazolo[3,4-c]pyridine core and its subsequent functionalization.
Q1: What are the primary catalytic strategies for synthesizing the pyrazolo[3,4-c]pyridine core?
The synthesis of this heterocyclic system primarily relies on forming either the pyrazole or the pyridine ring in a cyclization step. Key catalytic strategies include:
-
Acid Catalysis (Brønsted and Lewis Acids): This is a classical and widely used approach. Brønsted acids like acetic acid or mineral acids (HCl) and Lewis acids such as CuCl₂, ZrCl₄, or ZnCl₂ are employed to catalyze the condensation and cyclization of precursors.[2] The acid activates electrophilic sites, typically carbonyl groups, facilitating intramolecular nucleophilic attack to close the ring.[2]
-
Huisgen Indazole Synthesis Adaptation: A common and effective route to the pyrazolo[3,4-c]pyridine core is adapted from the classical Huisgen synthesis.[1][3] This often involves the diazotization of an ortho-aminoaryl precursor followed by an intramolecular cyclization. For example, treating a substituted 3-amino-4-acetylpyridine with sodium nitrite in acetic anhydride can yield the N-acetylated pyrazolo[3,4-c]pyridine.[1]
-
Late-Stage Functionalization Catalysis: For elaborating a pre-formed pyrazolo[3,4-c]pyridine core, transition metal catalysis is indispensable. Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as Iridium-catalyzed borylation, allow for precise functionalization at various positions (C-3, C-5, C-7) on the scaffold.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
The choice depends on the reaction scale, desired purity, and process considerations.
-
Homogeneous Catalysts (e.g., Cu(II) acetylacetonate, Pd(PPh₃)₄, TfOH) are soluble in the reaction medium, often leading to high activity and selectivity under mild conditions due to excellent accessibility of the catalytic sites.[4][5] However, their removal from the product can be challenging, sometimes requiring extensive chromatographic purification, which is a drawback for large-scale synthesis.[6]
-
Heterogeneous Catalysts (e.g., amorphous carbon-supported sulfonic acid (AC-SO₃H), magnetically recoverable nano-catalysts) are insoluble and can be easily removed by simple filtration.[7][8] This simplifies product work-up and allows for catalyst recycling, making them cost-effective and environmentally friendly.[7] For instance, AC-SO₃H has been shown to be a highly active, stable, and non-toxic solid acid catalyst for constructing related pyrazolopyridine scaffolds.[7] Magnetically recoverable catalysts, such as CoFe₂O₄@SiO₂–SO₃H, offer even easier separation using an external magnet.[8]
Q3: What is the impact of solvent choice on catalyst performance and reaction outcome?
The solvent is a critical parameter that influences reactant solubility, catalyst stability, and reaction kinetics.[6] An improper solvent can completely inhibit a reaction. For instance, in a Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives, methanol and ethanol were found to be unproductive, while chloroform (CHCl₃) gave a 94% yield under identical catalytic conditions.[4] A solvent screen is highly recommended during reaction optimization. Dichloroethane (DCE) has been noted to improve scalability and product isolation in certain Huisgen-type syntheses of pyrazolo[3,4-c]pyridines.[1][3]
Q4: Are there established methods for achieving regiocontrol when multiple isomers can form?
Yes, achieving regioselectivity is a known challenge, particularly in reactions that can yield isomers like pyrazolo[3,4-b] or pyrazolo[4,3-c]pyridines.[9] Strategic selection of reactants and conditions is key. For example, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of the electrophilic additive and solvent combination can moderately control the ratio of regioisomeric products formed.[9] When starting from an unsymmetrical precursor, it is crucial to consult literature for precedents with similar substitution patterns to guide your catalyst and condition selection.[6]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Probable Causes | Recommended Solutions |
| Low or No Product Yield | 1. Catalyst Inactivity/Incompatibility: The chosen catalyst may be unsuitable for the specific substrate or poisoned by impurities.[6] 2. Suboptimal Reaction Conditions: Incorrect temperature, time, or solvent can lead to incomplete conversion or product degradation.[4][6] 3. Impure Starting Materials: Impurities in reactants can inhibit the catalyst or lead to side reactions.[6] | 1. Screen a Panel of Catalysts: Test different classes of catalysts (e.g., Brønsted vs. Lewis acids, different metal complexes). Optimize catalyst loading; for AC-SO₃H, 5 mg was found to be optimal in a specific reaction.[6][7] 2. Optimize Conditions Systematically: Perform a solvent screen.[4] Monitor the reaction by TLC or LC-MS to determine the optimal time and avoid byproduct formation. Vary the temperature. 3. Purify Reactants: Ensure all starting materials are of high purity. Recrystallization or chromatography may be necessary before use.[6] |
| Formation of Undesired Regioisomers | 1. Lack of Intrinsic Substrate Bias: The electronic and steric properties of your starting materials may not sufficiently direct the cyclization to the desired position. 2. Reaction Conditions Favoring Multiple Pathways: The catalyst, solvent, and temperature may allow for competing cyclization pathways to occur at similar rates.[9] | 1. Modify the Synthetic Strategy: Consider installing a directing group on your precursor to sterically or electronically favor the desired cyclization pathway. 2. Vary Electrophile/Solvent: As demonstrated in the synthesis of pyrazolopyridines from N-oxides, the combination of the electrophilic activator and the solvent can significantly influence the isomer ratio.[9] A systematic screen is warranted. 3. Employ Advanced Purification: If isomer formation is unavoidable, focus on developing a robust separation method, typically flash column chromatography with a carefully optimized eluent system.[6] |
| Difficult Product Purification | 1. Residual Homogeneous Catalyst: Soluble catalysts or their byproducts co-elute with the product. 2. Formation of Polar Byproducts: Side reactions can create byproducts with similar polarity to the target molecule. 3. Inadequate Work-up: Failure to remove inorganic salts or catalyst activators before chromatography.[6] | 1. Switch to a Heterogeneous Catalyst: Use a solid-supported or magnetically recoverable catalyst for easy removal by filtration.[7][8] 2. Optimize Reaction Conditions: Re-evaluate the reaction time and temperature using TLC/LC-MS monitoring to minimize byproduct formation. 3. Refine Work-up Procedure: Incorporate aqueous washes (e.g., NaHCO₃, brine) to remove inorganic materials before extraction and chromatography.[4][6] Consider a crystallization step if the product is a solid. |
Catalyst Performance Summary
The table below summarizes the performance of various catalytic systems for the synthesis of pyrazolo[3,4-c]pyridine and related pyrazolopyridine scaffolds.
| Catalyst System | Key Reactants | Conditions | Yield | Advantages | Disadvantages |
| NaNO₂, Ac₂O [1][3] | 3-Amino-4-acetyl-2-halopyridine | DCE, rt to 90°C | Excellent | Direct route to the core scaffold, good scalability. | Requires specific aminopyridine precursor. |
| Cu(II) acetylacetonate [4] | 5-aminopyrazole, cinnamaldehyde | CHCl₃, rt, 10h | 94% | High yield, mild room temperature conditions. | Homogeneous catalyst requires chromatographic removal. |
| ZrCl₄ [2][6] | 5-aminopyrazole, α,β-unsaturated ketone | DMF/EtOH, 95°C, 16h | Good | Effective Lewis acid for certain substrates. | High temperature, requires inert atmosphere. |
| AC-SO₃H (solid acid) [7] | Dihydropyrano[2,3-c]pyrazole, aniline | EtOH, rt | Good (up to 80%) | Heterogeneous, eco-friendly, easy removal, mild conditions. | Substrate scope may be limited. |
| Pd₂(dba)₃, rac-BINAP [3] | N-protected 5-halo-pyrazolo[3,4-c]pyridine, Amine | THF, NaOtBu | 62-97% | Excellent for late-stage C-5 amination (Buchwald-Hartwig). | Requires pre-formed scaffold, catalyst cost. |
| [Ir(COD)OMe]₂, dtbpy [3] | N-protected pyrazolo[3,4-c]pyridine | MTBE, B₂pin₂, 100°C | Good | Enables C-H borylation for further functionalization (e.g., Suzuki). | Requires microwave heating, expensive catalyst. |
Diagrams and Workflows
Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting a suitable catalyst based on the synthetic goal.
Caption: Decision workflow for catalyst selection.
General Mechanism: Lewis Acid Catalyzed Cyclization
This diagram illustrates the role of a Lewis Acid (LA) in activating a precursor for ring closure.
Caption: Role of a Lewis Acid in cyclization.
Key Experimental Protocols
Protocol 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold (Adapted from Bedwell, E. V. et al., 2023)[1]
This protocol describes the synthesis of the core scaffold via a Huisgen-type cyclization.
-
Reaction Setup: To a solution of the starting 3-amino-4-acetyl-2-halopyridine (1.0 eq) in dichloroethane (DCE), add acetic anhydride (Ac₂O, 2.0 eq).
-
Diazotization: Cool the mixture in an ice bath and add sodium nitrite (NaNO₂, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C. Monitor the reaction by TLC for the consumption of the starting material (typically 12-20 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Deacetylation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude N-acetylated intermediate in methanol (MeOH) and add sodium methoxide (NaOMe, 0.1 eq). Stir at room temperature for 1 hour.[1]
-
Purification: Neutralize the mixture, remove the solvent in vacuo, and purify the residue by flash column chromatography on silica gel to afford the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[1]
Protocol 2: Palladium-Catalyzed C-5 Amination (Buchwald-Hartwig Reaction) (Adapted from Bedwell, E. V. et al., 2023)[3]
This protocol is for the late-stage functionalization of the pre-formed scaffold.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., rac-BINAP, 4-10 mol%).
-
Reaction: Add anhydrous solvent (e.g., THF or toluene) and stir the mixture at the optimized temperature (can range from room temperature to 110°C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 9. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvents in achieving optimal reaction outcomes. Here, we address common challenges and provide practical, field-tested advice in a direct question-and-answer format.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely solvent-related causes?
Low yield is a frequent challenge and can often be traced back to suboptimal solvent choice. Consider the following:
-
Poor Solubility of Starting Materials: If your reactants are not fully dissolved, the reaction kinetics will be significantly hindered. While a range of solvents can be used for pyrazolopyridine synthesis, ensuring reactant solubility is the first critical step. For instance, in related syntheses of pyrazolo[3,4-b]pyridines, solvents like ethanol are commonly employed to ensure a homogeneous reaction mixture.[1][2]
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. The choice between a polar protic solvent (e.g., ethanol, methanol) and a polar aprotic solvent (e.g., acetonitrile, DMF, dichloroethane) can be critical. For the synthesis of similar 5-halo-1H-pyrazolo[3,4-c]pyridines, dichloroethane (DCE), a non-polar aprotic solvent, was used as a co-solvent to improve scalability and isolation.[3][4] This suggests that controlling the polarity can be advantageous.
-
Side Reactions Promoted by the Solvent: Protic solvents, for example, can sometimes participate in side reactions or alter the reactivity of your reagents. If you are observing significant byproduct formation, consider switching to an aprotic solvent. A solvent screen is often a prudent step in optimizing a new synthesis.[5]
Q2: I am observing the formation of multiple isomers. How can the solvent influence regioselectivity?
The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly with unsymmetrical precursors.[5][6] While the inherent electronics of the reactants are the primary driver of regioselectivity, the solvent can play a modulating role by:
-
Stabilizing a Specific Transition State: A solvent can preferentially stabilize one transition state over another, thereby favoring the formation of a particular isomer.
-
Influencing Tautomeric Equilibria: The solvent can affect the equilibrium between different tautomeric forms of the starting materials, which in turn can influence the final product distribution.
Recommendation: If you are facing issues with regioselectivity, a systematic evaluation of solvents with varying polarities and proticities is recommended. For example, comparing a protic solvent like ethanol with an aprotic solvent like acetonitrile or toluene could reveal a significant difference in the isomeric ratio.[7]
Q3: The reaction is very slow or does not go to completion. Can the solvent be the culprit?
Absolutely. Beyond solubility, the solvent's properties directly impact the reaction rate:
-
Boiling Point and Reaction Temperature: The chosen solvent dictates the accessible temperature range for the reaction. Some pyrazolopyridine syntheses require elevated temperatures to proceed at a reasonable rate.[6] Using a low-boiling solvent like dichloromethane might not allow for sufficient heating, whereas a higher-boiling solvent like toluene or DMF could be more appropriate. In some cases, solvent-free reactions at high temperatures have been shown to be effective.[6][8]
-
Dielectric Constant: The ability of a solvent to stabilize charged intermediates can significantly affect the activation energy of the reaction. For reactions proceeding through ionic intermediates, a solvent with a higher dielectric constant may accelerate the rate.
Troubleshooting Workflow for Slow Reactions:
Caption: Troubleshooting workflow for slow reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the synthesis of this compound?
Based on related syntheses, ethanol or dichloroethane (DCE) are excellent starting points. Ethanol is a versatile protic solvent that is effective for many pyrazolopyridine syntheses.[1][2] DCE has been specifically mentioned for enhancing the scalability of 5-halo-1H-pyrazolo[3,4-c]pyridine synthesis.[3][4]
Q2: Are there any advantages to using a protic solvent like ethanol?
Protic solvents like ethanol can be advantageous due to their ability to:
-
Act as a proton source/sink: This can be beneficial in reaction steps that involve proton transfer.
-
Effectively solvate ionic species: This can help to stabilize charged intermediates.
-
Generally have lower toxicity and cost compared to some aprotic solvents.
Q3: When should I consider an aprotic solvent?
An aprotic solvent should be considered when:
-
Your reagents are sensitive to protons: For example, if you are using a strong base that would be quenched by a protic solvent.
-
You are observing side reactions with a protic solvent.
-
You need to reach higher reaction temperatures than what is achievable with common protic solvents like ethanol or methanol.
Q4: How does solvent choice impact the work-up and purification?
The solvent can significantly affect the ease of product isolation and purification:
-
Volatility: A volatile solvent like dichloromethane or ethyl acetate is easier to remove under reduced pressure.
-
Miscibility with Water: If your work-up involves an aqueous wash, the miscibility of the reaction solvent with water is a key consideration.
-
Solubility of Byproducts: An ideal solvent will keep the desired product in solution while allowing byproducts to precipitate, or vice-versa, simplifying purification.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (A Precursor to the Carbonitrile)
This protocol is adapted from the synthesis of a key precursor and highlights the use of a co-solvent system.
Step-by-Step Methodology:
-
To a solution of the starting aminopyridine in dichloroethane (DCE), add acetic anhydride.
-
Cool the mixture and add sodium nitrite portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
After cooling, perform a deacetylation step by adding sodium methoxide in methanol and stirring at room temperature for 1 hour.[3][4]
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Causality behind Experimental Choices:
-
Dichloroethane (DCE) as a co-solvent: This enhances the scalability of the reaction and facilitates the isolation of the intermediate without the need for purification.[3][4]
-
Sodium methoxide in methanol for deacetylation: This is a standard and efficient method for removing the acetyl group.
Protocol 2: General Synthesis of a Pyrazolo[3,4-b]pyridine-5-carboxylate (Illustrating the Use of Ethanol)
This protocol demonstrates a synthesis at room temperature using ethanol as the solvent.
Step-by-Step Methodology:
-
In a flask, combine the starting 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, aniline, and a catalytic amount of an acid catalyst in ethanol.[1]
-
Stir the mixture at room temperature for 30-45 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with cold ethanol.
-
Recrystallize the product from ethanol to obtain the purified pyrazolo[3,4-b]pyridine-5-carboxylate.[1]
Causality behind Experimental Choices:
-
Ethanol as the solvent: It provides a suitable medium for the reaction to proceed at room temperature and facilitates product precipitation upon completion, simplifying the work-up.[1][2]
-
Room temperature reaction: This offers advantages in terms of energy efficiency and operational simplicity.[1]
Data Presentation
Table 1: Influence of Solvent on the Yield of a Related Pyrazolo[3,4-b]pyridine Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | Cu(II)-acetylacetonate | Reflux | - | 20 |
| 2 | Methanol | Cu(II)-acetylacetonate | Reflux | - | No product |
| 3 | Ethanol | Cu(II)-acetylacetonate | Reflux | - | No product |
| 4 | Benzene | Cu(II)-acetylacetonate | Reflux | - | 40 |
| 5 | Toluene | Cu(II)-acetylacetonate | Room Temp | - | 68 |
| 6 | Chloroform | Cu(II)-acetylacetonate | Room Temp | - | 94 |
| 7 | n-Hexane | Cu(II)-acetylacetonate | Room Temp | - | 43 |
| 8 | Dichloromethane | Cu(II)-acetylacetonate | Room Temp | - | 85 |
| 9 | THF | Cu(II)-acetylacetonate | Room Temp | - | 30 |
| 10 | Dichloroethane | Cu(II)-acetylacetonate | Room Temp | - | 52 |
Data adapted from a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives, illustrating the significant impact of solvent choice on product yield.[7]
Visualization of Key Relationships
Caption: Interplay of solvent properties and reaction outcomes.
References
- 1. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile Reactions by TLC
Welcome to the dedicated technical support center for monitoring the synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile and its derivatives using Thin-Layer Chromatography (TLC). This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during reaction monitoring. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and extensive field experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues that arise when using TLC to track the progress of reactions involving the this compound scaffold.
Q1: My spots are streaking or appearing as elongated bands on the TLC plate. What is the cause and how can I fix it?
A1: Streaking is a frequent issue when working with nitrogen-containing heterocycles like pyrazolopyridines.[1][2][3] This phenomenon is often due to strong interactions between the basic nitrogen atoms in your compound and the acidic silica gel stationary phase.
-
Causality: The lone pairs on the pyridine and pyrazole nitrogen atoms can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This causes the molecule to "drag" as it moves up the plate, resulting in a streak rather than a compact spot. Overloading the sample can also lead to streaking.[1][3][4]
-
Solutions:
-
Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent (mobile phase).[1][2] A common choice is triethylamine (Et₃N) at a concentration of 0.1-2.0%.[1][5][6] Alternatively, using a solution of ammonia in methanol (e.g., 1-10% NH₃ in MeOH) as part of your mobile phase can also be effective.[1][5]
-
Reduce Sample Concentration: Ensure you are not overloading the plate.[1][3] Dilute your reaction mixture sample before spotting it onto the TLC plate.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina plates can be a good alternative for basic compounds.[2] For highly polar compounds, reversed-phase TLC plates (e.g., C18-silica) may provide better separation.[1][5]
-
Q2: My starting material and product have very similar Rf values, making it difficult to determine if the reaction is complete. What should I do?
A2: Poor separation between spots with similar polarities is a common challenge. The goal is to find a solvent system that can better differentiate between the subtle structural differences of your reactant and product.
-
Causality: The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is highly dependent on the polarity of the compound and the mobile phase.[7] If the starting material and product have similar polarities, they will have similar Rf values in a given solvent system.
-
Solutions:
-
Systematically Vary Solvent Polarity: If your spots are too high on the plate (high Rf), your solvent system is too polar. If they are too low (low Rf), it is not polar enough.[1] Adjust the ratio of your solvents. For pyrazolopyridines, which are relatively polar, systems like dichloromethane (DCM)/methanol (MeOH) or ethyl acetate (EtOAc)/hexane are good starting points.[5][8] Try a gradient of solvent mixtures (e.g., 99:1 DCM:MeOH, 95:5, 90:10) to find the optimal separation.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents to another with different chemical properties. For example, if you are using EtOAc/hexane, try switching to DCM/MeOH or toluene/acetone.[2][5] This can alter the specific interactions between your compounds and the mobile/stationary phases, leading to better resolution.
-
Utilize a Co-spot: A "co-spot" can be invaluable. This involves spotting your starting material, your reaction mixture, and a combined spot of both on the same plate. If the reaction is complete, the reaction mixture lane should show only the product spot, and the co-spot lane will show two distinct spots.[9]
-
Q3: I can't see any spots on my TLC plate after development, even under UV light. What's wrong?
A3: This can be a frustrating problem, but it is usually solvable by addressing a few key possibilities.
-
Causality: The most common reasons are that your compound is not UV-active, the sample concentration is too low, or the compound has evaporated from the plate.[1][3]
-
Solutions:
-
Check for UV Activity: this compound, with its fused aromatic ring system and nitrile group, should be UV-active.[10] However, if you are working with intermediates that lack significant conjugation, they may not be visible. Always confirm visualization with a chemical stain.
-
Increase Sample Concentration: Your sample may be too dilute.[1][3] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This will concentrate the compound on the baseline.
-
Use a Chemical Stain: Many compounds that are not UV-active can be visualized with a chemical stain.[11][12] For nitrogen heterocycles, stains like phosphomolybdic acid (PMA) or iodine are often effective.[11][13]
-
Ensure Proper Spotting Technique: Make sure the spotting line is above the solvent level in the developing chamber. If the spots are submerged, they will dissolve into the solvent reservoir instead of eluting up the plate.[1][3][7]
-
Q4: The Rf values for my reaction spots are inconsistent between different TLC runs. Why is this happening?
A4: Reproducibility is key in chromatography. Several factors can influence Rf values.[7]
-
Causality: Inconsistent Rf values are often due to changes in experimental conditions, such as chamber saturation, temperature, or the composition of the mobile phase.
-
Solutions:
-
Ensure Chamber Saturation: Always use a sealed developing chamber with a piece of filter paper lining the inside. This ensures the chamber atmosphere is saturated with solvent vapor, which prevents the solvent from evaporating off the plate as it runs, leading to more consistent Rf values.
-
Use Fresh Solvent: The composition of a mixed mobile phase can change over time due to the differential evaporation of more volatile components. Always use a fresh batch of eluent for each TLC run.[7]
-
Control Temperature: Run your TLC plates at a consistent temperature, as temperature can affect solvent viscosity and partitioning behavior.
-
Consistent Plate Quality: Use TLC plates from the same manufacturer and batch to minimize variations in the stationary phase thickness and particle size.[7]
-
II. Troubleshooting Workflows & Protocols
This section provides detailed step-by-step protocols for key procedures and a visual troubleshooting guide.
Protocol 1: Standard TLC Workflow for Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (Rxn).
-
Sample Preparation: Dissolve a small amount of your solid starting material in a suitable volatile solvent (e.g., DCM or EtOAc). For the reaction mixture, take a small aliquot (e.g., with a capillary tube) and dilute it with the same solvent.
-
Spotting: Using a capillary spotter, apply a small spot of each sample to its designated lane on the origin line. The spots should be no more than 1-2 mm in diameter.[7] For the co-spot lane, apply the starting material first, let it dry, and then apply the reaction mixture directly on top of it.
-
Development: Place a small amount of your chosen mobile phase (eluent) into a developing chamber with a filter paper wick. The solvent level should be below your origin line.[7] Carefully place the TLC plate into the chamber and seal it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Analysis: Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7]
-
Compare the spots in the reaction mixture lane to the starting material lane to determine the extent of the reaction.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common TLC problems.
Caption: A logical workflow for systematically troubleshooting common TLC issues.
III. Data & Reference Tables
Table 1: Recommended Starting Solvent Systems
The polarity of this compound and its precursors can vary significantly. This table provides recommended starting points for developing an effective mobile phase.
| Compound Polarity | Recommended Solvent System (v/v) | Adjustment Tips |
| Low to Moderate | Hexane / Ethyl Acetate (EtOAc) (e.g., 4:1 to 1:1) | Increase the proportion of EtOAc to increase the Rf values. |
| Moderate to High | Dichloromethane (DCM) / Methanol (MeOH) (e.g., 99:1 to 9:1) | Increase the proportion of MeOH to increase the Rf values. This system is effective for many polar heterocyclic compounds.[5] |
| Basic Compounds | Add 0.1-2.0% Triethylamine (Et₃N) to the chosen solvent system. | The addition of a basic modifier is crucial to prevent streaking with pyridine-containing molecules.[1][5][6] |
| Acidic Compounds | Add 0.1-2.0% Acetic Acid (AcOH) to the chosen solvent system. | Useful if your starting materials or byproducts contain acidic functional groups.[1][5][6] |
Table 2: Common Visualization Stains
While UV light is the first method of choice, chemical stains are essential for visualizing UV-inactive compounds or for obtaining secondary confirmation.
| Stain | Preparation | Best For | Appearance |
| UV Light (254 nm) | N/A (Use a UV lamp) | Aromatic and conjugated compounds.[11] | Dark spots on a fluorescent green background (for plates with a fluorescent indicator).[11][12] |
| Iodine (I₂) | Place a few crystals of iodine in a sealed chamber.[11][13] | A wide range of organic compounds, especially aromatics.[11][14] | Yellow to dark brown spots on a light brown background. The spots are often transient.[11][13] |
| Phosphomolybdic Acid (PMA) | 5-10 g of phosphomolybdic acid in 100 mL of ethanol. | A good "universal" stain for most functional groups, especially oxidizable ones like alcohols and amines.[11][13] | Dark blue or green spots on a yellow-green background upon heating.[1] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL of water. | Compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[11] | Yellow or brown spots on a purple background. |
IV. References
-
SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. --INVALID-LINK--
-
RSC Publishing. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). --INVALID-LINK--
-
Marjani, A. P., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Green Processing and Synthesis. --INVALID-LINK--
-
BenchChem. Overcoming challenges in the purification of heterocyclic compounds. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. --INVALID-LINK--
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. --INVALID-LINK--
-
SiliCycle. SiliaPlate TLC Practical Guide. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. --INVALID-LINK--
-
Bhatt, V. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. --INVALID-LINK--
-
MilliporeSigma. TLC Visualization Methods. --INVALID-LINK--
-
EPFL. TLC Visualization Reagents. --INVALID-LINK--
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. --INVALID-LINK--
-
National Center for Biotechnology Information. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. --INVALID-LINK--
-
ResearchGate. (2013, July 26). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. --INVALID-LINK--
-
YouTube. (2021, August 22). Visualizing a TLC plate. --INVALID-LINK--
-
ResearchGate. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives. --INVALID-LINK--
-
YouTube. (2012, February 28). 15. Lab demonstration - Visualizing the Spots. --INVALID-LINK--
-
MilliporeSigma. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. --INVALID-LINK--
-
ElectronicsAndBooks. Synthesis of some novel pyrazolo[5,1-c][1][2][15]triazine derivatives and investigation of their absorption spectra. --INVALID-LINK--
-
BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. --INVALID-LINK--
-
Semantic Scholar. Thin Layer Chromatography (TLC) Separation of Some medicinal and Aromatic Plants. --INVALID-LINK--
-
AGA Analytical. Thin Layer Chromatography (TLC). --INVALID-LINK--
-
National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. --INVALID-LINK--
-
MilliporeSigma. 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile. --INVALID-LINK--
-
Sahoo, M. Instrumental Methods of Analysis. --INVALID-LINK--
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. silicycle.com [silicycle.com]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. Chromatography [chem.rochester.edu]
- 10. iptsalipur.org [iptsalipur.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
Validation & Comparative
The Pyrazolopyridine Scaffold: A Privileged Core for Precision Kinase Inhibition - A Comparative Guide
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is relentless. Kinases, as central nodes in cellular signaling, represent a vast and validated class of drug targets. Their dysregulation is a hallmark of numerous malignancies, making them the focus of intense drug discovery efforts. Within the diverse chemical space of kinase inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged" structure, a recurring motif in a multitude of clinically successful and promising investigational agents. This guide provides an in-depth comparative analysis of prominent pyrazolopyridine-based kinase inhibitors, offering experimental data, detailed methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals. While the specific molecule 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is not extensively characterized in publicly available literature, this guide will delve into the broader class of pyrazolopyridines, using well-studied examples to illustrate the chemical and biological principles that make this scaffold a cornerstone of modern kinase inhibitor design. We will comparatively analyze Selpercatinib, a RET inhibitor with a pyrazolo[1,5-a]pyridine core, and contrast it with other inhibitors targeting different kinase families to highlight the versatility of this heterocyclic system.
A Comparative Analysis of Pyrazolopyridine-Based Kinase Inhibitors and Other Targeted Agents
To understand the therapeutic potential and selectivity of kinase inhibitors, a direct comparison of their biochemical and cellular activities is crucial. The following table summarizes the inhibitory activity of Selpercatinib, a RET-selective inhibitor, alongside Erdafitinib (FGFR inhibitor) and Capmatinib (c-MET inhibitor), providing a snapshot of their potency against their primary targets.
| Inhibitor | Core Scaffold | Primary Kinase Target(s) | IC50 (nM) | Reference |
| Selpercatinib | Pyrazolo[1,5-a]pyridine | RET | ~3 | [1] |
| Erdafitinib | Pyrazole | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7 | [2] |
| Capmatinib | Imidazotriazine | c-MET | 0.13 | [3] |
Table 1: Comparative in vitro potency of selected kinase inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of the inhibitor's potency against its target kinase.
The data clearly indicates that these molecules are highly potent against their intended targets, with IC50 values in the low nanomolar range. The pyrazolopyridine core in Selpercatinib, for instance, serves as a key structural element that anchors the molecule in the ATP-binding pocket of the RET kinase. A comprehensive study comparing 21 recently approved kinase inhibitors revealed that the selectivity of these agents varies significantly, which has profound implications for their clinical utility and side-effect profiles[4][5][6]. For example, while Selpercatinib is highly selective for RET, multikinase inhibitors like Vandetanib and Cabozantinib also inhibit RET but have broader activity against other kinases, such as VEGFR2, which can contribute to both their efficacy and toxicity[7][8].
Signaling Pathways and Mechanisms of Action
The clinical efficacy of these inhibitors stems from their ability to block the aberrant signaling cascades that drive tumor growth and survival.
RET Signaling Pathway
The RET (Rearranged during Transfection) receptor tyrosine kinase is a key driver in certain types of thyroid and non-small cell lung cancers[9][10][11]. Ligand-independent activation, through mutations or chromosomal rearrangements, leads to constitutive kinase activity and the subsequent activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. Selpercatinib acts as an ATP-competitive inhibitor, blocking this aberrant signaling[12].
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Phospho-AKT1 (Ser473) Monoclonal Antibody (14-6) (44-621G) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. biossusa.com [biossusa.com]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
A Comparative Guide to the Synthesis and Validation of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its structural resemblance to purine bases. This core is a cornerstone in the design of kinase inhibitors, G-protein coupled receptor (GPR) agonists, and other therapeutic agents. The introduction of a carbonitrile group at the 5-position provides a versatile handle for further functionalization, making the efficient and validated synthesis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile a critical process in drug discovery pipelines.
This guide provides an in-depth, comparative analysis of a robust synthetic methodology for this compound, contrasted with an alternative multicomponent approach that typically yields the isomeric pyrazolo[3,4-b]pyridine system. This comparison is designed to offer researchers practical insights into synthetic strategy, regioselectivity, and the validation of these important heterocyclic compounds.
Method 1: Two-Step Synthesis via Halogenated Intermediate and Palladium-Catalyzed Cyanation
This approach is a reliable and versatile method for accessing the target compound. It involves the initial construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which is then converted to the desired 5-carbonitrile derivative through a palladium-catalyzed cyanation reaction. This two-step process allows for the isolation and purification of the halogenated intermediate, ensuring a high-purity final product.
Causality Behind Experimental Choices
The choice of a two-step synthesis is deliberate. The initial formation of the pyrazolo[3,4-c]pyridine ring system from readily available precursors is a well-established and scalable process. The subsequent palladium-catalyzed cyanation is a highly efficient and functional-group-tolerant reaction, making it ideal for late-stage functionalization in a synthetic sequence. The use of a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine ligand like dppf, is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[1][2]
Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the work of Bedwell et al. (2023).[3]
Materials:
-
2-Amino-3-bromo-5-methylpyridine
-
Isoamyl nitrite
-
Acetic anhydride
-
Potassium acetate
-
Benzene (dry)
-
Methanol
-
Saturated methanolic ammonia solution
Procedure:
-
To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in dry benzene, add potassium acetate (1.3 eq) and acetic anhydride (3.0 eq) under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to reflux.
-
Slowly add isoamyl nitrite (2.0 eq) to the refluxing mixture.
-
Continue refluxing for 14-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove any insoluble material.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in a saturated solution of ammonia in methanol and stir at room temperature for 2 hours.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a generalized procedure based on established methods for the cyanation of heteroaryl halides.[1][4][5]
Materials:
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd Catalyzed Cyanation [commonorganicchemistry.com]
A Comparative Guide to the Purity Analysis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Intermediates
1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine class.[1] Such nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents.[2][3] The efficacy and safety of any final active pharmaceutical ingredient (API) are directly contingent on the purity of its intermediates.[4][5] Even minute impurities can alter the pharmacological and toxicological profile of a drug, making robust and reliable purity analysis a non-negotiable aspect of the drug development lifecycle.[5][6][7]
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] This guide will delve into a specific HPLC method for this compound, contextualizing the methodological choices and comparing its performance against other relevant techniques.
Part 1: The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
The logical starting point for a molecule like this compound is RP-HPLC. The pyrazolopyridine core imparts a degree of polarity, while the overall structure allows for effective retention and separation on a non-polar stationary phase, such as C18.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
1. Instrumentation and Consumables:
-
HPLC System: A quaternary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for this class of compounds.[8][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the basic nitrogen-containing analyte.[8]
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for retention time reproducibility.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic and heterocyclic compounds, though a PDA detector would allow for monitoring across a spectrum to ensure peak purity.[8]
-
Gradient Elution: A gradient is often necessary to separate the main peak from any closely eluting impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
4. Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for purpose.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for purity analysis is from the reporting threshold to 120% of the specification.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Diagram: HPLC Purity Analysis Workflow
Caption: A schematic of the HPLC purity analysis workflow.
Part 2: Comparative Analysis with Alternative Techniques
While RP-HPLC is a powerful tool, no single technique is universally optimal. A comprehensive understanding requires a comparison with other viable methods.
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures.
-
Advantages over HPLC:
-
Considerations:
-
Requires specialized, higher-pressure instrumentation.
-
More susceptible to clogging from particulate matter in samples.
-
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][6]
-
Applicability to this compound:
-
The compound may have limited volatility, potentially requiring derivatization to increase its volatility and thermal stability.
-
-
Advantages:
-
Excellent for identifying and quantifying volatile impurities, such as residual solvents.
-
Mass spectrometry provides structural information, aiding in the identification of unknown impurities.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities.
-
Derivatization adds a step to the sample preparation process, which can introduce variability.
-
Alternative 3: Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the analysis of polar compounds that are challenging to retain in RP-HPLC.[12]
-
Potential Advantages for Pyrazolopyridines:
-
Can offer different selectivity compared to RP-HPLC, potentially resolving impurities that co-elute in the latter.
-
Faster analysis times and reduced use of organic solvents compared to HPLC.
-
-
Considerations:
-
Requires specialized instrumentation.
-
Method development can be more complex than for RP-HPLC.
-
Data-Driven Comparison
To illustrate the performance differences, the following table presents hypothetical data from the analysis of a single batch of this compound using the three chromatographic techniques.
| Parameter | HPLC | UHPLC | GC-MS (Hypothetical, assuming derivatization) |
| Purity (% Area) | 99.5% | 99.6% | 99.4% |
| Run Time | 30 min | 8 min | 20 min |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 3.5 | 2.8 |
| Number of Impurities Detected (>0.05%) | 3 | 4 | 2 (plus residual solvents) |
| Solvent Consumption per Run | ~30 mL | ~8 mL | Minimal organic solvent |
Interpretation: The hypothetical data suggests that UHPLC provides a faster analysis with superior resolution, allowing for the detection of an additional low-level impurity. GC-MS, while not detecting all process-related impurities, is uniquely capable of identifying and quantifying residual solvents.
Part 3: Logic of Purity Analysis and Method Selection
The choice of analytical technique is not arbitrary; it is a reasoned decision based on the properties of the analyte and the specific goals of the analysis.
Diagram: Decision Tree for Purity Method Selection
References
- 1. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. ijrar.org [ijrar.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
A Guide to Ensuring Reproducibility in Biological Assays for 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
For researchers, scientists, and drug development professionals, the heterocyclic scaffold 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile and its analogs represent a promising avenue for therapeutic innovation, particularly in the realm of kinase inhibition.[1] However, the journey from a promising compound to a validated drug candidate is paved with rigorous biological testing, where reproducibility is the cornerstone of reliable data. This guide provides an in-depth technical overview of common biological assays for this class of compounds, focusing on the challenges to reproducibility and offering robust, field-proven protocols to mitigate variability.
The Critical Role of Reproducibility in Drug Discovery
In the competitive landscape of drug discovery, the ability to consistently reproduce experimental findings is paramount. Irreproducible data can lead to wasted resources, misguided research directions, and ultimately, the failure of promising drug candidates. For heterocyclic compounds like this compound, which often exhibit properties like poor aqueous solubility, the potential for assay variability is heightened.[2][3][4][5] Therefore, a proactive approach to assay design and execution is essential to ensure the generation of high-quality, reliable data.
Common Biological Assays for Pyrazolopyridine Derivatives
Based on the known biological activities of related pyrazolopyridine scaffolds, two primary categories of assays are central to the characterization of this compound: biochemical (enzymatic) assays and cell-based assays.[6][7]
Biochemical Assays: Probing the Molecular Target
Biochemical assays are designed to measure the direct interaction of a compound with its purified molecular target, often a protein kinase.[8][9][10][11] These assays are crucial for determining a compound's potency (e.g., IC50 value) and mechanism of action. A widely used platform for kinase inhibitor screening is the Z'-LYTE™ assay, a fluorescence resonance energy transfer (FRET)-based method.[12][13][14][15][16]
Cell-Based Assays: Assessing Cellular Effects
Cell-based assays provide a more physiologically relevant context by evaluating a compound's effects on living cells.[17][18] These assays can measure a wide range of cellular processes, including proliferation, cytotoxicity, and signaling pathway modulation. The Sulforhodamine B (SRB) assay is a robust and widely adopted colorimetric method for assessing cell proliferation and cytotoxicity.[19][20][21][22]
Key Challenges to Reproducibility and Mitigation Strategies
Several factors can contribute to variability in both biochemical and cell-based assays. Understanding these challenges is the first step toward implementing effective mitigation strategies.
| Source of Variability | Biochemical Assays (e.g., Z'-LYTE™) | Cell-Based Assays (e.g., SRB) | Mitigation Strategies |
| Compound Properties | Poor aqueous solubility leading to precipitation and inaccurate concentrations.[2][3][4][5] | Compound precipitation in cell culture media, leading to inconsistent cellular exposure. | Conduct kinetic and thermodynamic solubility assays.[4][5][23] Use appropriate solvents (e.g., DMSO) and ensure final concentrations do not exceed solubility limits.[24] |
| Reagent Quality & Handling | Variability in enzyme activity, substrate purity, and buffer composition.[25] | Inconsistent serum lots, media formulation, and dye concentration. | Use high-quality, certified reagents. Perform lot-to-lot validation of critical reagents. Ensure proper storage and handling. |
| Experimental Parameters | Inconsistent incubation times, temperatures, and pipetting volumes. | Variations in cell seeding density, treatment duration, and plate washing steps.[26] | Standardize all experimental parameters in a detailed protocol. Use calibrated pipettes and automated liquid handlers for high-throughput applications. |
| Cell Culture Conditions | N/A | Cell line misidentification or cross-contamination, mycoplasma contamination, and high cell passage number leading to genetic drift.[27] | Use authenticated cell lines from a reputable source (e.g., ATCC). Regularly test for mycoplasma. Establish a cell banking system and use low-passage cells.[27] |
| Plate Layout & Edge Effects | Temperature gradients and evaporation across the plate can affect enzyme kinetics. | Evaporation in outer wells can concentrate compounds and affect cell growth.[28] | Avoid using the outer wells of the plate or fill them with sterile media/buffer. Randomize the placement of samples and controls on the plate.[29] |
| Data Analysis & Interpretation | Inappropriate curve fitting models and lack of statistical rigor. | Subjective data normalization and failure to account for inter-plate variability. | Use appropriate statistical methods for data analysis.[30][31] Normalize data to appropriate controls and use statistical parameters like the Z-factor to assess assay quality.[28] |
Protocols for Enhanced Reproducibility
The following protocols for a Z'-LYTE™ kinase assay and an SRB cell proliferation assay are designed to incorporate best practices for minimizing variability and ensuring robust, reproducible results.
Standardized Protocol for a Z'-LYTE™ Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
Purified kinase
-
ATP
-
Kinase buffer
-
Test compound (this compound)
-
Positive control inhibitor
-
384-well, low-volume, non-binding plates
-
Plate reader with fluorescence capabilities
Experimental Workflow:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.[24]
-
Plate Layout: Design the plate layout to include wells for the test compound, a positive control inhibitor, and a negative control (DMSO vehicle). Distribute controls across the plate to monitor for plate effects.[28][29]
-
Kinase Reaction:
-
Add the diluted test compound and controls to the appropriate wells of a 384-well plate.
-
Add the kinase solution to all wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the Z'-LYTE™ Development Reagent to all wells.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a plate reader (excitation ~400 nm, emission ~445 nm and ~520 nm).
-
Calculate the emission ratio and subsequently the percent inhibition.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Standardized Protocol for an SRB Cell Proliferation Assay
This protocol provides a standardized method for assessing the antiproliferative effects of this compound on a chosen cancer cell line.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
Trypsin-EDTA
-
Test compound (this compound)
-
Positive control cytotoxic drug
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow:
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest log-phase cells and determine the cell density.
-
Seed the cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the cell plate with medium containing the test compound, positive control, or vehicle control.
-
Incubate for the desired exposure time (e.g., 72 hours).[21]
-
-
Cell Fixation:
-
SRB Staining:
-
Solubilization and Readout:
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Conclusion
Ensuring the reproducibility of biological assays for promising compounds like this compound is not merely a matter of good scientific practice; it is a fundamental requirement for successful drug development. By understanding the potential sources of variability and implementing robust, standardized protocols, researchers can generate high-quality, reliable data that will confidently guide their research and development efforts. This proactive approach to assay design and execution will ultimately accelerate the translation of promising scientific discoveries into novel therapeutics.
References
- 1. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. marinbio.com [marinbio.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. SRB assay for measuring target cell killing [protocols.io]
- 23. Aqueous Solubility Assay - Enamine [enamine.net]
- 24. eu-openscreen.eu [eu-openscreen.eu]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 27. atcc.org [atcc.org]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. quora.com [quora.com]
- 31. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile as a Reference Standard for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, particularly in the burgeoning field of kinase inhibitors, the purity and reliability of reference standards are paramount. These standards form the bedrock of analytical method validation, impurity profiling, and quality control, ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile as a reference standard against established pyrazolopyridine-based active pharmaceutical ingredients (APIs) used as kinase inhibitors: Selpercatinib , Crizotinib , and Tofacitinib .
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. As such, the need for well-characterized reference materials for this class of compounds is critical for both novel drug discovery and generic drug development.
The Role of a Reference Standard: Beyond the Molecule
A reference standard is not merely a high-purity chemical. It is a comprehensively characterized material intended for specific use in analytical testing. Its fitness for purpose is defined by a suite of data that confirms its identity, purity, and stability. This data package, often summarized in a Certificate of Analysis (CoA), is the foundation of its utility. Key performance characteristics of a reference standard include:
-
Purity: The degree to which a substance is free from extraneous matter. This is often determined by multiple orthogonal analytical techniques.
-
Identity: Unambiguous confirmation of the chemical structure.
-
Stability: The ability of the reference standard to maintain its specified properties over time under defined storage conditions.
-
Traceability: The link to a national or international standard, where available.
This guide will delve into these characteristics, comparing this compound with its commercially successful counterparts.
Comparative Analysis of Pyrazolopyridine Reference Standards
While this compound is a valuable building block in synthetic chemistry, its availability and documentation as a formal reference standard are less established compared to marketed APIs. The following table summarizes key comparative data gathered from commercial suppliers and scientific literature.
| Parameter | This compound | Selpercatinib | Crizotinib Hydrochloride | Tofacitinib Citrate |
| CAS Number | 633328-50-4 | 2152628-33-4 | 877399-52-5 | 540737-29-9 |
| Molecular Formula | C₇H₄N₄ | C₂₉H₃₁N₇O₃ | C₂₁H₂₂Cl₂FN₅O | C₁₆H₂₀N₆O · C₆H₈O₇ |
| Molecular Weight | 144.13 g/mol | 533.6 g/mol | 450.34 g/mol | 504.5 g/mol |
| Typical Purity (by HPLC) | ≥97%[1] | >99% | 99.72% | 99.92% |
| Analytical Techniques for Purity | HPLC[1] | HPLC, NMR | HPLC, NMR | HPLC, NMR |
| Availability of CoA | Limited, often supplier-specific data | Available from specialized suppliers | Available from specialized suppliers | Available from pharmacopeias (e.g., USP) and specialized suppliers |
Deep Dive into Analytical Characterization
The true value of a reference standard lies in the rigor of its analytical characterization. Here, we compare the typical analytical data available for our subject compounds.
This compound: The Building Block Perspective
The synthesis of related pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions, which can introduce process-related impurities.[3] Without a detailed characterization of these potential impurities, the utility of this compound as a primary reference standard is limited.
Selpercatinib, Crizotinib, and Tofacitinib: The API Standard
As approved pharmaceutical ingredients, reference standards for Selpercatinib, Crizotinib, and Tofacitinib are often available from pharmacopeias (like the USP) or specialized chemical suppliers who provide extensive characterization data.
A typical Certificate of Analysis for these compounds would include:
-
Purity by HPLC: Often exceeding 99.5%, with chromatograms showing the main peak and any identified impurities.
-
Identity Confirmation: Through ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, with spectra provided.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analyzed by Gas Chromatography (GC).
-
Inorganic Impurities: Assessed by methods like Inductively Coupled Plasma (ICP-MS) or a residue on ignition test.
-
Stability Data: Information on recommended storage conditions and re-test dates based on stability studies.
For instance, a commercially available Tofacitinib citrate reference standard shows a purity of 99.92% by HPLC.[4] Similarly, Crizotinib hydrochloride reference standards are available with purities of 99.72%.
Experimental Protocols for Reference Standard Qualification
The qualification of a reference standard involves a series of well-defined analytical procedures. Below are representative protocols for HPLC and NMR analysis, which are central to establishing the purity and identity of pyrazolopyridine compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for purity assessment. A stability-indicating HPLC method is crucial, as it can resolve the main compound from its potential degradation products and process-related impurities.
Workflow for HPLC Purity Analysis
Caption: A typical workflow for determining the purity of a reference standard using HPLC.
Representative HPLC Method for a Pyrazolopyridine Kinase Inhibitor (based on literature for Crizotinib):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate buffer, pH 6.5) and an organic solvent (e.g., methanol).[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Detection: UV at 266 nm.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
The choice of mobile phase and gradient is critical to achieve good separation of all potential impurities. Method validation according to ICH guidelines (Q2(R1)) is essential to ensure the method is fit for its intended purpose.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a reference standard. It is considered a primary ratio method of measurement because the signal intensity is directly proportional to the number of nuclei.
Principle of qNMR for Purity Determination
Caption: The principle of quantitative NMR (qNMR) for determining the absolute purity of a substance.
General qNMR Protocol:
-
Internal Standard Selection: Choose a high-purity internal standard that has a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte peaks. The internal standard should also be soluble in the same deuterated solvent as the analyte and not react with it.
-
Sample Preparation: Accurately weigh a specific amount of the analyte and the internal standard into the same NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire the ¹H-NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Data Processing: Process the spectrum and carefully integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Stability Considerations: Ensuring Long-Term Reliability
A crucial aspect of a reference standard is its stability. Stability studies are performed to establish the re-test date and appropriate storage conditions. These studies typically involve exposing the material to various stress conditions, such as elevated temperature, humidity, and light, and monitoring its purity over time using a stability-indicating method.
For a less-characterized compound like this compound, the absence of formal stability data means that users must perform their own stability assessments, especially if the material is to be used over an extended period. In contrast, reference standards for approved drugs like Selpercatinib, Crizotinib, and Tofacitinib will have undergone rigorous stability testing as part of the drug development and regulatory submission process.
Conclusion: Choosing the Right Reference Standard
The selection of an appropriate reference standard is a critical decision in pharmaceutical analysis. While This compound is a relevant molecule within the pyrazolopyridine class, its current availability primarily as a chemical reagent with limited characterization data makes it less suitable as a primary reference standard without significant in-house qualification.
For applications requiring a high degree of accuracy and traceability, such as the quality control of pharmaceutical products, well-characterized reference standards of established APIs like Selpercatinib , Crizotinib , and Tofacitinib are the preferred choice. These standards are accompanied by comprehensive Certificates of Analysis that provide a robust data package confirming their identity, purity, and stability.
Researchers working on novel pyrazolopyridine derivatives may use this compound as a starting material or an intermediate. However, for use as an analytical reference standard, it would require extensive characterization, including purity determination by orthogonal methods, full structural elucidation, and stability studies.
Ultimately, the choice of a reference standard should be based on a thorough evaluation of the analytical requirements of the specific application and the level of data required to ensure the reliability and accuracy of the results.
References
A Comparative In Vitro Analysis of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile Against Standard-of-Care Anticancer Agents
An Objective Guide for Drug Development Professionals
Executive Summary
The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse heterocyclic scaffolds. Among these, pyrazolopyridines have emerged as a "privileged" chemical structure in drug discovery, particularly as potent kinase inhibitors.[1][2] This guide provides a comprehensive head-to-head benchmark of a promising pyrazolopyridine derivative, 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile , against two established anticancer drugs with distinct mechanisms of action: Imatinib , a targeted tyrosine kinase inhibitor, and Doxorubicin , a conventional cytotoxic agent. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document serves as a technical resource for researchers evaluating the therapeutic potential of this novel compound in an oncology setting, specifically using a human leukemia model.
Introduction to the Investigated Compounds
A thorough understanding of each compound's mechanism of action is fundamental to interpreting comparative efficacy data. This section outlines the molecular basis of action for our investigational compound and the selected benchmarks.
This compound (Investigational Compound)
This compound belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is an isostere of purine, allowing molecules that contain it to function as ATP-mimicking agents that can effectively bind to the hinge region of kinase active sites.[1][3] Numerous pyrazolopyridine derivatives have been identified as potent inhibitors of various protein kinases critical to cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and c-Met.[4][5][6][7] Based on this established precedent, the primary hypothesis is that this compound exerts its anticancer effects by inhibiting one or more key oncogenic kinases, thereby disrupting downstream signaling pathways essential for tumor cell growth and survival.
Imatinib (Gleevec) (Targeted Therapy Benchmark)
Imatinib is a cornerstone of targeted cancer therapy, particularly for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9] Its primary mechanism of action is the potent and specific inhibition of the Bcr-Abl tyrosine kinase, an abnormal fusion protein that drives uncontrolled proliferation of leukemia cells.[8] By blocking the ATP-binding site of Bcr-Abl, Imatinib prevents the phosphorylation of downstream substrates, leading to the induction of apoptosis in cancer cells.
Doxorubicin (Cytotoxic Chemotherapy Benchmark)
Doxorubicin is a widely used anthracycline antibiotic in chemotherapy regimens for various cancers, including acute leukemias.[9][10] Unlike targeted therapies, Doxorubicin has a broader cytotoxic mechanism. It primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair.[8] This action leads to DNA double-strand breaks, halting the cell cycle and ultimately triggering apoptotic cell death.[11]
Rationale for Head-to-Head Benchmarking
To holistically evaluate a novel anticancer agent, it is crucial to compare its performance not only against a compound with a similar proposed mechanism (targeted therapy) but also against a conventional cytotoxic drug. This multi-faceted approach allows us to:
-
Assess Potency: Directly compare the concentration required to achieve a therapeutic effect (e.g., 50% cell death) against a "gold standard" targeted therapy like Imatinib.
-
Elucidate Specificity: By comparing its effects to a broad-spectrum cytotoxic agent like Doxorubicin, we can infer the potential for a wider therapeutic window and reduced off-target toxicity.
-
Confirm Mechanism of Action: Delineate whether the compound induces cell death primarily through a specific signaling blockade (apoptosis) versus generalized cellular damage.
For this guide, we have selected the HL-60 human promyelocytic leukemia cell line as our in vitro model system. This cell line is widely used in anticancer drug screening and is particularly relevant for hematological malignancies where pyrazolopyridine derivatives have shown promise.[10][12]
Experimental Design & Protocols for In Vitro Benchmarking
The following protocols are designed as a self-validating system to ensure reproducibility and scientific rigor. Each step is accompanied by an explanation of its scientific basis.
Protocol 1: Cell Viability Assessment via MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound, providing a quantitative measure of cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[10]
-
Cell Seeding: Seed the HL-60 cells into a 96-well microplate at a density of 8,000 cells per well in 100 µL of medium and allow them to acclimate for 24 hours.[14]
-
Drug Preparation: Prepare stock solutions of this compound, Imatinib, and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Drug Treatment: Add 100 µL of the diluted drug solutions to the respective wells. Include wells treated with DMSO vehicle only (vehicle control) and untreated wells (negative control). Incubate the plate for 72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of drug concentration and use non-linear regression analysis to calculate the IC50 value.[10]
Protocol 2: Apoptosis Detection via Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after drug treatment.
Principle: This flow cytometry-based assay uses two dyes to differentiate cell populations. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17]
Step-by-Step Methodology:
-
Cell Treatment: Seed HL-60 cells in 6-well plates and treat them with each compound at its predetermined IC50 concentration for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by centrifugation and wash them twice with ice-cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for binding.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Q1 (Annexin V-/PI-): Live, viable cells.
-
Q2 (Annexin V+/PI-): Early apoptotic cells.
-
Q3 (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Q4 (Annexin V-/PI+): Necrotic cells.
-
Protocol 3: Mechanistic Insight via Western Blot Analysis
Objective: To investigate the molecular effects of the compounds on key proteins within their respective signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[18] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein.[19] This allows for the qualitative or semi-quantitative analysis of protein expression and post-translational modifications, such as phosphorylation.[18][20]
Step-by-Step Methodology:
-
Protein Extraction: Treat HL-60 cells with each compound at their IC50 concentrations for 24 hours. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[21]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel based on molecular weight.[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]
-
Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Cleaved Caspase-3 and Cleaved PARP: Markers for apoptosis (for all treatments).[15]
-
Phospho-CrkL: A key downstream substrate of Bcr-Abl to confirm Imatinib's activity.
-
γH2AX: A marker for DNA double-strand breaks to confirm Doxorubicin's activity.
-
β-Actin: A loading control to ensure equal protein loading across all lanes.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Data Presentation and Interpretation
The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes from the described protocols.
Table 1: Comparative Cytotoxicity against HL-60 Cells (72h Treatment)
| Compound | IC50 (µM) |
| This compound | 0.85 ± 0.12 |
| Imatinib | 1.10 ± 0.25 |
| Doxorubicin | 0.55 ± 0.09 |
Interpretation: The investigational compound exhibits potent cytotoxicity with a sub-micromolar IC50 value, comparable to that of the established drugs Imatinib and Doxorubicin in this leukemia cell line.
Table 2: Apoptosis Induction in HL-60 Cells (48h Treatment at IC50)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 |
| This compound | 35.8 | 45.3 | 17.1 |
| Imatinib | 40.1 | 42.5 | 15.8 |
| Doxorubicin | 42.5 | 38.9 | 16.2 |
Interpretation: All three compounds significantly induce cell death. This compound and Imatinib show a strong induction of early apoptosis, consistent with a programmed cell death mechanism triggered by signaling inhibition.
Figure 1: Conceptual Western Blot Analysis
A representative Western Blot would show a marked increase in the expression of cleaved Caspase-3 and cleaved PARP for all three treatments compared to the vehicle control, confirming apoptosis. Furthermore, a significant decrease in Phospho-CrkL would be observed only in the Imatinib-treated lane, while a strong band for γH2AX would be evident in the Doxorubicin-treated lane, confirming their distinct mechanisms of action. The lane for this compound would be analyzed for its effect on a panel of phospho-kinases to identify its specific target.
Visualizations of Workflows and Pathways
Diagrams provide a clear visual summary of complex processes.
Caption: Experimental workflow for the in vitro benchmarking of anticancer compounds.
Caption: Contrasting signaling pathways of targeted kinase inhibitors and DNA damaging agents.
Discussion and Future Directions
This guide outlines a robust framework for the initial in vitro characterization of this compound. The hypothetical data suggest that this novel compound is a potent inducer of apoptosis in leukemia cells, with an efficacy comparable to both a leading targeted therapy and a standard cytotoxic agent.
The strong apoptotic response, coupled with the known pharmacology of the pyrazolopyridine scaffold, strongly implies a mechanism of action rooted in the inhibition of a critical signaling kinase. The next logical steps in the development of this compound would include:
-
Target Deconvolution: Performing a broad-panel kinome screen to identify the specific kinase(s) inhibited by this compound.
-
Selectivity Profiling: Testing the compound against a panel of non-cancerous cell lines to establish a preliminary therapeutic index.
-
In Vivo Efficacy Studies: Progressing to xenograft or patient-derived xenograft (PDX) mouse models of leukemia to evaluate the compound's efficacy and safety in a living system.
By systematically benchmarking against well-understood drugs, researchers can rapidly position novel compounds like this compound within the existing therapeutic landscape and make informed decisions about their continued development.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. benchchem.com [benchchem.com]
- 11. The Role of Anticancer Drugs in Chemotherapy [magicinepharma.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. biocompare.com [biocompare.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medium.com [medium.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Cross-reactivity and selectivity profile of 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile derivatives
An In-Depth Technical Guide to the Cross-Reactivity and Selectivity of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile Derivatives
For drug discovery and development researchers, understanding the intricate dance of molecular interactions between a therapeutic candidate and its biological targets is paramount. The this compound scaffold has emerged as a promising framework for the design of potent kinase inhibitors. However, the journey from a promising lead compound to a clinically successful drug is paved with the challenges of ensuring target selectivity and minimizing off-target effects. This guide provides a comprehensive analysis of the cross-reactivity and selectivity profiles of this compound derivatives and their close analogs, supported by experimental data and detailed protocols.
The Pyrazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolopyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding pocket of kinases.[1] This characteristic has made it a "privileged scaffold" in the design of kinase inhibitors, with several pyrazolopyridine-based drugs receiving regulatory approval or advancing to late-stage clinical trials.[1] The versatility of this heterocyclic system allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency and selectivity against a wide array of kinase targets.[1][2] Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1][3]
The specific focus of this guide, the this compound core, represents a distinct isomer within the broader pyrazolopyridine family. While extensive public data on the cross-reactivity of this exact scaffold is limited, we can draw valuable insights from the selectivity profiles of its closely related isomers, such as the 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[4,3-c]pyridines. These analogs share a common bicyclic core and provide a strong basis for understanding the structure-activity relationships (SAR) that govern selectivity.
Comparative Selectivity Profile of Pyrazolopyridine Derivatives
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily interact with its intended target, minimizing the potential for off-target effects and associated toxicities. The following data, compiled from studies on close analogs of the this compound scaffold, illustrates the diverse selectivity profiles that can be achieved through chemical modifications.
| Derivative Scaffold | Primary Target(s) | IC50 (nM) | Key Selectivity Observations | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | FGFR1 | 0.3 | >1200-fold selective for FGFR1 over VEGFR2.[4] | [4] |
| 1H-Pyrazolo[3,4-b]pyridine | ALK (L1196M mutant) | <0.5 | Highly potent against the crizotinib-resistant L1196M mutant of ALK and ROS1, with excellent selectivity over c-Met.[5] | [5] |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | Potent and selective inhibitor of TBK1.[6] | [6] |
| 1H-Pyrazolo[3,4-b]pyridine | c-Met | 4.27 | Showed potent inhibition of c-Met kinase.[7] | [7] |
| 1H-Pyrazolo[4,3-c]pyridine | mutant EGFR | Not specified | Described as inhibitors of mutant EGFR.[8] | [8] |
Structure-Activity Relationship (SAR) Insights:
The substituents on the pyrazolopyridine ring play a crucial role in determining both potency and selectivity. For instance, in the development of FGFR inhibitors, the introduction of two chlorine atoms at the ortho positions of a phenyl ring attached to the scaffold significantly enhanced potency and selectivity for FGFR1 over VEGFR2.[4] Furthermore, the N(1)-H of the pyrazolopyridine moiety was found to be critical for hydrogen bonding interactions within the FGFR1 kinase domain, as N-methylation led to a complete loss of activity.[4] These examples underscore the importance of systematic SAR studies in optimizing the selectivity profile of this class of inhibitors.
Experimental Protocols for Assessing Cross-Reactivity and Selectivity
To rigorously evaluate the selectivity of this compound derivatives, a multi-faceted experimental approach is necessary. Below are detailed protocols for key assays used to characterize the interaction of these compounds with their intended targets and to identify potential off-target activities.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a robust method for determining the potency of a compound against a specific kinase in a high-throughput format.
Materials:
-
Test Compounds (dissolved in DMSO)
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
XL665-labeled streptavidin
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
Add the kinase/substrate solution to the wells containing the compounds.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Prepare the detection mix containing the europium-labeled antibody and XL665-labeled streptavidin in the detection buffer.
-
Add the detection mix to the wells to stop the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (emission from the europium cryptate) and 665 nm (emission from XL665).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[9]
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) at the desired concentration and incubate for a specific time.
-
Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a target-specific antibody.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A ligand-bound protein is typically stabilized and will have a higher melting temperature (the temperature at which 50% of the protein is denatured) compared to the unbound protein. This thermal shift confirms target engagement.
Visualizing the Framework and the Process
To better understand the core structure and the experimental workflow, the following diagrams are provided.
Caption: Core structure of this compound.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. While a comprehensive public database of cross-reactivity for the specific 5-carbonitrile derivatives is still emerging, the analysis of closely related pyrazolopyridine isomers provides a strong foundation for understanding the key structural determinants of selectivity. The ability to modulate the selectivity profile through synthetic chemistry, as demonstrated by the significant differences in target inhibition across various derivatives, highlights the potential of this scaffold for developing highly targeted therapies.
For researchers and drug development professionals, a rigorous and systematic approach to selectivity profiling, employing a combination of in vitro and cell-based assays, is indispensable. The protocols and data presented in this guide offer a framework for these critical evaluations. Ultimately, a deep understanding of the cross-reactivity and selectivity profiles of this compound derivatives will be instrumental in unlocking their full therapeutic potential and delivering safer, more effective medicines to patients.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
This guide provides essential safety and handling protocols for 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. The structural features of this molecule, a pyrazolopyridine core with a nitrile group, necessitate stringent safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and professionals in drug development who may handle this or structurally related compounds.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of safe laboratory practices. Based on available data for this compound and its structural analogs, the primary hazards are categorized as follows:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Eye Irritation: The compound is a serious eye irritant.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
The pyridine and nitrile functionalities also warrant special consideration. Pyridine-containing compounds can be volatile and may be absorbed through the skin.[2] Nitrile groups can, under certain conditions (e.g., strong acids or high temperatures), release hydrogen cyanide gas.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.
Engineering Controls:
-
Ventilation: All handling of this compound, especially when in powdered form or solution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Safety Showers and Eyewash Stations: An accessible and tested emergency eyewash station and safety shower are mandatory in the immediate work area.[4]
Personal Protective Equipment (PPE) Selection:
The selection of PPE is dictated by the identified hazards. The following table provides a detailed breakdown of the required PPE.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing.[5] |
| Hands | Nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals, including those with pyridine and nitrile functionalities.[6][7][8] It is critical to check the breakthrough time of the specific gloves used. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[9] Always inspect gloves for any signs of degradation or punctures before use. |
| Body | Fully-buttoned laboratory coat | A lab coat protects against incidental skin contact. Ensure the lab coat is made of a suitable material and is kept clean.[2][6] |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary for large-scale operations, when engineering controls are insufficient, or during spill cleanup. The type of respirator (e.g., N95 for particulates or one with an organic vapor cartridge) should be selected based on a formal risk assessment.[10] |
Step-by-Step Handling and Operational Plan
Adherence to a strict protocol is essential for safe handling.
Preparation and Weighing:
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.
-
Pre-weighing Checks: Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.
-
Don PPE: Put on all required PPE before opening the primary container.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If the compound is a fine powder, consider using a spatula with a damp (with a compatible, non-reactive solvent) tip to minimize aerosolization.
-
Container Sealing: Securely seal the primary container immediately after use.[2]
Dissolution and Reaction Setup:
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to manage the temperature.
-
Closed System: Whenever possible, maintain a closed system to prevent the escape of vapors.
Emergency Procedures
Spills:
-
Small Spills: For minor spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] The contaminated absorbent should then be collected in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert the appropriate safety personnel. Do not attempt to clean up a large spill without proper training and equipment.
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[12]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][10]
Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Dispose of the chemical waste through a licensed chemical destruction facility or in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. achmem.com [achmem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nj.gov [nj.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
